Product packaging for (R)-2-Azido-2-phenylacetyl chloride(Cat. No.:CAS No. 35353-41-4)

(R)-2-Azido-2-phenylacetyl chloride

Cat. No.: B12642333
CAS No.: 35353-41-4
M. Wt: 195.60 g/mol
InChI Key: NRSMVAFUFMOXFI-SSDOTTSWSA-N
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Description

(R)-2-Azido-2-phenylacetyl chloride is a useful research compound. Its molecular formula is C8H6ClN3O and its molecular weight is 195.60 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClN3O B12642333 (R)-2-Azido-2-phenylacetyl chloride CAS No. 35353-41-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35353-41-4

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

(2R)-2-azido-2-phenylacetyl chloride

InChI

InChI=1S/C8H6ClN3O/c9-8(13)7(11-12-10)6-4-2-1-3-5-6/h1-5,7H/t7-/m1/s1

InChI Key

NRSMVAFUFMOXFI-SSDOTTSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)Cl)N=[N+]=[N-]

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)N=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Azido-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (R)-2-Azido-2-phenylacetyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document consolidates essential data, experimental procedures, and safety information for this valuable chiral building block.

Core Chemical Properties

This compound is a bifunctional molecule featuring a reactive acyl chloride and an azide group attached to a chiral center. This unique combination makes it a significant intermediate in the stereoselective synthesis of complex organic molecules, particularly in the pharmaceutical industry. The acyl chloride allows for straightforward acylation reactions, while the azide group serves as a versatile precursor for amines or can be used in cycloaddition reactions.

The following table summarizes the key computed and identifying properties of this compound and its corresponding racemate.

PropertyValueSource
IUPAC Name (2R)-2-azido-2-phenylacetyl chloride[1]
Synonyms D(-)-alpha-Azidophenyl acetyl chloride, (R)-α-Azidobenzeneacetic acid chloride[1][2]
Molecular Formula C₈H₆ClN₃O[1][3][4]
Molecular Weight 195.60 g/mol [1][3]
CAS Number 35353-41-4 (for R-isomer)[1][2]
16461-71-5 (for racemate/unspecified)[3][4][5][6]
Exact Mass 195.0199395 Da[3][4]
Topological Polar Surface Area (TPSA) 31.4 Ų[3]
Complexity 232[3][4]
Hydrogen Bond Donor Count 0[1][4]
Hydrogen Bond Acceptor Count 3[1][4]
Rotatable Bond Count 3[1][4]
Canonical SMILES C1=CC=C(C=C1)C(C(=O)Cl)N=[N+]=[N-][4]
Isomeric SMILES C1=CC=C(C=C1)--INVALID-LINK--N=[N+]=[N-][1]

Due to the presence of the highly electrophilic acyl chloride group, this compound is sensitive to moisture and nucleophiles.

  • Reactivity with Water: The compound reacts with water, likely vigorously, to hydrolyze into (R)-2-azido-2-phenylacetic acid and hydrochloric acid. This is a characteristic reaction of acyl halides.[7][8][9]

  • Thermal Stability: The azide functional group introduces potential instability. Organic azides can be sensitive to heat and shock, potentially decomposing to form a nitrene. Care should be taken to avoid elevated temperatures during handling and storage.

  • Incompatibilities: It is incompatible with strong oxidizing agents, alcohols, and bases (including amines).[8][9] Reactions with alcohols will yield the corresponding esters, and reactions with amines will produce amides.

Synthesis and Experimental Protocols

The most common method for preparing this compound is the chlorination of its parent carboxylic acid, (R)-2-azido-2-phenylacetic acid, using a chlorinating agent such as thionyl chloride (SOCl₂).

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[5][10]

Objective: To synthesize this compound from (R)-2-azido-2-phenylacetic acid.

Reagents and Materials:

  • (R)-2-azido-2-phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Round-bottom flask

  • Reflux condenser with a drying tube or connection to an inert gas line

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine (R)-2-azido-2-phenylacetic acid with an excess of thionyl chloride (typically 2-5 equivalents). Anhydrous solvent can be used if desired.

  • Fit the flask with a reflux condenser.

  • Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). A typical reaction time is 1-3 hours.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive and toxic vapors.

  • The resulting residue is the crude this compound, which can often be used in the next step without further purification.[5] If necessary, purification can be achieved by vacuum distillation, though care must be taken due to the compound's thermal sensitivity.

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// Edges Start -> Product [label=" Reflux ", color="#34A853"]; Reagent -> Product [color="#34A853"]; Product -> Byproducts [style=dashed, arrowhead=none, label=" Evolved during reaction ", color="#5F6368"]; }

Caption: Synthesis workflow for this compound.

This compound is an excellent acylating agent. A notable application is in the synthesis of semi-synthetic β-lactam antibiotics, where it is used to append a side chain to the 6-aminopenicillanic acid (6-APA) core or related structures.

Objective: Acylation of an amino-penam derivative.[5]

Reagents and Materials:

  • This compound (prepared as above)

  • 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam (or other amine substrate)

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous dichloromethane

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine substrate (e.g., 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam) and triethylamine (2 equivalents) in anhydrous dichloromethane in a flask.[5]

  • Cool the stirred solution in an ice bath.

  • Prepare a solution of this compound in anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the cold amine solution over several minutes. The triethylamine acts as a scavenger for the HCl generated during the reaction.[5]

  • After the addition is complete, allow the reaction to stir at a low temperature for a period (e.g., 30 minutes) before warming to room temperature.[5]

  • Monitor the reaction to completion (e.g., by TLC).

  • Upon completion, the reaction is worked up. This typically involves washing the organic layer with water, an acidic solution (to remove excess base), and brine.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed in vacuo to yield the crude acylated product.[5]

// Nodes AcylChloride [label="(R)-2-Azido-2-phenylacetyl\nchloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Amine Substrate\n(e.g., 6-aminopenam)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Triethylamine (Base)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Acylated Product\n(β-Lactam Antibiotic Precursor)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box3d]; Byproduct [label="Triethylammonium\nChloride", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible node for centering center [shape=point, width=0];

// Edges AcylChloride -> center [arrowhead=none, color="#EA4335"]; Amine -> center [arrowhead=none, color="#EA4335"]; Base -> center [arrowhead=none, color="#EA4335"]; center -> Product [label=" Acylation ", color="#EA4335"]; center -> Byproduct [style=dashed, arrowhead=none, color="#5F6368"]; }

Caption: Workflow for the application of the title compound in amide synthesis.

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected characteristic signals can be predicted based on its structure.

SpectroscopyFeatureExpected Chemical Shift / Wavenumber
FT-IR Azide (N₃) stretch~2100 cm⁻¹ (strong, sharp)
Carbonyl (C=O) stretch (acyl chloride)~1790-1815 cm⁻¹ (strong)
Aromatic C=C stretch~1450-1600 cm⁻¹
¹H NMR Aromatic protons (C₆H₅)~7.3-7.5 ppm (multiplet, 5H)
Methine proton (CH-N₃)~5.3-5.5 ppm (singlet, 1H)
¹³C NMR Carbonyl carbon (C=O)~168-172 ppm
Aromatic carbons (C₆H₅)~125-135 ppm
Methine carbon (CH-N₃)~60-65 ppm

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

  • Corrosivity: As an acyl chloride, it is corrosive and can cause severe skin burns and eye damage.[7][11]

  • Toxicity: Inhalation, ingestion, or skin contact may cause severe injury.[8][9] Reaction with moisture in the air or tissues can release HCl, causing respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7][11]

  • Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible substances. The container should be tightly closed and stored under an inert atmosphere.[7]

  • Disposal: Dispose of waste material in accordance with national and local regulations. Do not mix with other waste.[7]

References

In-Depth Technical Guide: (R)-2-Azido-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 35353-41-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-2-Azido-2-phenylacetyl chloride, a chiral building block of significant interest in synthetic organic chemistry and drug discovery. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 2-Azido-2-phenylacetyl chloride [1][2]

PropertyValueSource
Molecular Formula C₈H₆ClN₃OPubChem
Molecular Weight 195.61 g/mol PubChem
CAS Number 35353-41-4 (for R-enantiomer)ChemicalBook
Appearance Expected to be a liquid or low-melting solidInferred
Boiling Point Not reported-
Melting Point Not reported-
Specific Rotation Not reported-
XLogP3 3.6PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem
Exact Mass 195.019939 g/mol PubChem
Complexity 232PubChem

Synthesis

The primary synthetic route to this compound involves the chlorination of the corresponding carboxylic acid, (R)-2-azido-2-phenylacetic acid. Thionyl chloride (SOCl₂) is the most commonly employed chlorinating agent for this transformation.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of acyl chlorides from carboxylic acids.

Materials:

  • (R)-2-azido-2-phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve (R)-2-azido-2-phenylacetic acid in an excess of thionyl chloride or in an anhydrous solvent such as dichloromethane.

  • With stirring, gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive and toxic vapors.

  • The resulting crude this compound is often used in the next step without further purification due to its reactivity and sensitivity to moisture. If purification is necessary, it may be attempted by vacuum distillation, though care must be taken to avoid decomposition.

G cluster_synthesis Synthesis of this compound start (R)-2-azido-2-phenylacetic acid process Reaction in inert solvent (e.g., Dichloromethane) start->process reagent Thionyl Chloride (SOCl₂) reagent->process product This compound process->product byproducts Byproducts (HCl, SO₂) process->byproducts G cluster_workflow Workflow for Azido-Penicillin Synthesis start 6-Aminopenicillanic Acid (6-APA) acylation Acylation Reaction in Dichloromethane start->acylation acyl_chloride This compound acyl_chloride->acylation base Triethylamine base->acylation workup Aqueous Workup acylation->workup purification Purification (Crystallization/Chromatography) workup->purification product Azido-Penicillin Intermediate purification->product G cluster_pathway Mechanism of Action of β-Lactam Antibiotics antibiotic β-Lactam Antibiotic (e.g., Ampicillin analog) pbp Penicillin-Binding Proteins (PBPs) antibiotic->pbp Inhibition peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes lysis Cell Lysis and Death cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall cell_wall->lysis Maintains

References

An In-depth Technical Guide to (R)-2-Azido-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive information on the chemical properties and synthesis of (R)-2-Azido-2-phenylacetyl chloride, a key reagent in synthetic organic chemistry. The data is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a chiral acyl chloride containing an azide functional group. Its specific rotation and reactivity make it a valuable building block in the synthesis of various pharmaceutical compounds and complex organic molecules.

PropertyValueReferences
Molecular Formula C₈H₆ClN₃O
Molecular Weight 195.60 g/mol
Alternate Molecular Weight 195.608 g/mol
Alternate Molecular Weight 195.60574 g/mol
CAS Number 35353-41-4
IUPAC Name (2R)-2-azido-2-phenylacetyl chloride

Synthesis Protocol

A common method for the preparation of 2-azido-2-phenylacetyl chloride involves the reaction of 2-azido-2-phenylacetic acid with thionyl chloride. The following protocol is a representative example of this synthesis.

Materials:

  • 2-azido-2-phenylacetic acid

  • Thionyl chloride

  • Dichloromethane (optional, as a solvent for subsequent reactions)

Procedure:

  • A solution of 2-azido-2-phenylacetic acid (9.1 mmol) and thionyl chloride (5 ml) is prepared in a suitable reaction vessel.

  • The reaction mixture is heated under reflux for 30 minutes.

  • Following the reflux period, the reaction solution is evaporated under reduced pressure to remove excess thionyl chloride.

  • The resulting residue is 2-azido-2-phenylacetyl chloride.

This crude product can then be dissolved in an appropriate solvent, such as dichloromethane, for use in subsequent reaction steps. For instance, it can be added to a solution containing an amine to form an amide bond, a common step in the synthesis of more complex molecules.

Synthesis Workflow

The synthesis of 2-azido-2-phenylacetyl chloride from its corresponding carboxylic acid is a straightforward process. The workflow diagram below illustrates the key steps.

SynthesisWorkflow Start Start Materials Reactant 2-azido-2-phenylacetic acid Thionyl chloride Start->Reactant Process1 Reflux Reactant->Process1 Heat Process2 Evaporation Process1->Process2 Cool & Reduce Pressure Product This compound Process2->Product

Synthesis workflow for this compound.

Synthesis of (R)-2-Azido-2-phenylacetic Acid Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing the precursor, (R)-2-azido-2-phenylacetic acid. This chiral building block is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the azide moiety, which can serve as a masked amine or participate in click chemistry. This document outlines key synthetic strategies, including stereospecific conversion of chiral precursors and enzymatic resolutions, complete with detailed experimental protocols and comparative data.

Introduction

(R)-2-azido-2-phenylacetic acid is a valuable chiral intermediate in organic synthesis. Its enantiopure form is crucial for the development of stereochemically defined pharmaceuticals. The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the azide functionality onto a phenylacetic acid backbone. The choice of synthetic route often depends on the availability of starting materials, desired enantiopurity, and scalability. This guide will focus on two primary approaches: the stereospecific synthesis from enantiopure precursors and the resolution of a racemic mixture.

Synthetic Strategies and Experimental Protocols

Two principal strategies for the synthesis of (R)-2-azido-2-phenylacetic acid are detailed below. The first involves the stereospecific conversion of an enantiopure precursor, (R)-mandelic acid, via an intermediate α-bromo acid. The second outlines a pathway involving the synthesis of a racemic α-azido acid followed by enzymatic resolution.

Strategy 1: Stereospecific Synthesis from (R)-Mandelic Acid

This strategy leverages the readily available chiral pool starting material, (R)-mandelic acid. The synthesis proceeds in two steps: bromination of the α-hydroxyl group with inversion of configuration, followed by nucleophilic substitution with an azide anion, which also proceeds with inversion, resulting in the desired (R)-2-azido-2-phenylacetic acid.

Step 1: Synthesis of (S)-2-Bromo-2-phenylacetic Acid

The conversion of the hydroxyl group of mandelic acid to a bromide can be achieved using various brominating agents. A common method involves the use of phosphorus tribromide. It is important to note that this reaction typically proceeds with inversion of configuration at the stereocenter.

Experimental Protocol: Synthesis of (S)-2-Bromo-2-phenylacetic Acid from (R)-Mandelic Acid

  • To a solution of (R)-mandelic acid (1.0 eq) in a suitable anhydrous solvent such as diethyl ether, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-2-bromo-2-phenylacetic acid.

  • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of (R)-2-Azido-2-phenylacetic Acid

The subsequent reaction with sodium azide proceeds via an SN2 mechanism, again with inversion of configuration, to yield the final product.

Experimental Protocol: Synthesis of (R)-2-Azido-2-phenylacetic Acid from (S)-2-Bromo-2-phenylacetic Acid

  • Dissolve (S)-2-bromo-2-phenylacetic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (R)-2-azido-2-phenylacetic acid.

Strategy 2: Synthesis of Racemic 2-Azido-2-phenylacetic Acid and Subsequent Resolution

This approach involves the initial synthesis of racemic 2-bromo-2-phenylacetic acid from phenylacetic acid, followed by azidation to the racemic product. The desired (R)-enantiomer is then isolated through enzymatic resolution.

Step 1: Synthesis of Racemic 2-Bromo-2-phenylacetic Acid

The α-bromination of phenylacetic acid can be achieved using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN).[1]

Experimental Protocol: Synthesis of Racemic 2-Bromo-2-phenylacetic Acid from Phenylacetic Acid [1]

  • In a round-bottom flask, dissolve phenylacetic acid (1.0 eq) in a suitable solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield crude 2-bromo-2-phenylacetic acid.

  • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of Racemic 2-Azido-2-phenylacetic Acid

The racemic bromo acid is then converted to the racemic azido acid using the same procedure as in Strategy 1, Step 2.

Step 3: Enzymatic Resolution

Enzymatic resolution is a powerful technique for separating enantiomers. A lipase, for example, can selectively catalyze the esterification of one enantiomer of the racemic azido acid, allowing for the separation of the unreacted enantiomer.

Experimental Protocol: Enzymatic Resolution of Racemic 2-Azido-2-phenylacetic Acid

  • To a solution of racemic 2-azido-2-phenylacetic acid (1.0 eq) in an organic solvent (e.g., toluene), add an alcohol (e.g., butanol, 1.5 eq).

  • Add a lipase preparation (e.g., Candida antarctica lipase B, CALB).

  • Incubate the mixture at a controlled temperature (e.g., 40 °C) with gentle agitation.

  • Monitor the reaction for the conversion of one enantiomer to its ester by chiral HPLC.

  • Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Separate the unreacted (R)-2-azido-2-phenylacetic acid from the (S)-ester by extraction with an aqueous base.

  • Acidify the aqueous layer and extract the (R)-acid.

  • The (S)-ester can be hydrolyzed back to the (S)-acid if desired.

Data Presentation

Synthesis StepStarting MaterialProductReagents & ConditionsYield (%)Enantiomeric Excess (ee%)
Strategy 1
Bromination(R)-Mandelic Acid(S)-2-Bromo-2-phenylacetic AcidPBr₃, Diethyl ether, 0 °C to RT, 12-18h75-85>98% (with inversion)
Azidation(S)-2-Bromo-phenylacetic Acid(R)-2-Azido-2-phenylacetic AcidNaN₃, DMF, 60-80 °C, 4-6h80-90>98% (with inversion)
Strategy 2
BrominationPhenylacetic AcidRacemic 2-Bromo-2-phenylacetic AcidNBS, AIBN, CCl₄, Reflux, 4-6h85-95N/A (racemic)
AzidationRacemic 2-Bromo-phenylacetic AcidRacemic 2-Azido-2-phenylacetic AcidNaN₃, DMF, 60-80 °C, 4-6h80-90N/A (racemic)
Enzymatic ResolutionRacemic 2-Azido-2-phenylacetic Acid(R)-2-Azido-2-phenylacetic AcidLipase (e.g., CALB), Butanol, Toluene, 40 °C~45>99%

Note: Yields and enantiomeric excess are approximate and can vary based on specific reaction conditions and purification methods.

Mandatory Visualizations

Synthetic Workflow Diagrams

Synthesis_Strategy_1 Start (R)-Mandelic Acid Intermediate (S)-2-Bromo-2-phenylacetic Acid Start->Intermediate PBr3 (Inversion) Product (R)-2-Azido-2-phenylacetic Acid Intermediate->Product NaN3 (Inversion)

Caption: Stereospecific synthesis of (R)-2-azido-2-phenylacetic acid.

Synthesis_Strategy_2 Start Phenylacetic Acid Racemic_Bromo Racemic 2-Bromo-2-phenylacetic Acid Start->Racemic_Bromo NBS, AIBN Racemic_Azido Racemic 2-Azido-2-phenylacetic Acid Racemic_Bromo->Racemic_Azido NaN3 Resolution Enzymatic Resolution Racemic_Azido->Resolution R_Product (R)-2-Azido-2-phenylacetic Acid Resolution->R_Product S_Ester (S)-Ester Resolution->S_Ester

Caption: Synthesis and resolution of racemic 2-azido-2-phenylacetic acid.

References

Technical Guide: Spectroscopic and Synthetic Overview of (R)-2-Azido-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of (R)-2-Azido-2-phenylacetyl chloride, a key intermediate in synthetic organic chemistry. Due to the limited availability of direct spectroscopic data for this specific chiral acyl chloride, this document presents a combination of experimental protocols for its synthesis and predicted spectroscopic data based on the analysis of its functional groups and data from analogous compounds.

Synthesis of 2-Azido-2-phenylacetyl chloride

The synthesis of 2-azido-2-phenylacetyl chloride is typically achieved through the chlorination of the corresponding carboxylic acid. A common and effective method involves the use of thionyl chloride.

Experimental Protocol

A solution of 2-azido-2-phenylacetic acid (1.61 g, 9.1 mmol) in thionyl chloride (5 ml) is heated under reflux for one hour. Following the reaction, the excess thionyl chloride is removed by evaporation under reduced pressure, yielding the crude 2-azido-2-phenylacetyl chloride as a residue.[1] This crude product is often used immediately in subsequent reaction steps without extensive purification due to its reactive nature.[1]

Spectroscopic Data

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4Multiplet5HAromatic protons (C₆H₅)
~5.4Singlet1HMethine proton (CH-N₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~170Carbonyl carbon (C=O)
~135Quaternary aromatic carbon
~129Aromatic carbons (CH)
~128Aromatic carbons (CH)
~65Methine carbon (CH-N₃)

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
~2100Azide (N₃) stretching
~1790Acyl chloride (C=O) stretching
~1600, ~1490Aromatic C=C stretching
~700-800C-H bending (aromatic)

Synthesis Workflow and Reaction Pathway

The synthesis of 2-azido-2-phenylacetyl chloride is a critical step in the preparation of more complex molecules, such as beta-lactam antibiotics. The following diagrams illustrate the synthesis workflow and a subsequent reaction pathway.

SynthesisWorkflow cluster_start Starting Material cluster_reagent Reagent cluster_process Process cluster_product Product 2_Azido_2_phenylacetic_acid 2-Azido-2-phenylacetic acid Reflux Reflux (1 hr) 2_Azido_2_phenylacetic_acid->Reflux Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Reflux Product This compound Reflux->Product

Caption: Synthesis workflow for 2-Azido-2-phenylacetyl chloride.

ReactionPathway Acyl_Chloride 2-Azido-2-phenylacetyl chloride Reaction Amide Coupling Acyl_Chloride->Reaction Amine 6-amino-penam derivative Amine->Reaction Base Triethylamine Base->Reaction Product Penicillin Derivative Reaction->Product

Caption: Reaction of 2-Azido-2-phenylacetyl chloride to form an amide bond.

References

In-Depth Technical Guide: Safety and Handling of (R)-2-Azido-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information provided is based on the known hazards of the functional groups present in (R)-2-Azido-2-phenylacetyl chloride, namely organic azides and acyl chlorides. A specific Safety Data Sheet (SDS) for this compound was not found; therefore, all handling and safety precautions should be implemented with the understanding that the hazards are inferred from related compounds and functional group chemistry. A thorough risk assessment must be conducted before handling this substance.

Executive Summary

This compound is a reactive chemical intermediate of interest in pharmaceutical and chemical synthesis, notably in the preparation of modified peptides and other biologically active molecules. Its utility is derived from the presence of two highly reactive functional groups: an azide and an acyl chloride. These same groups, however, impart significant hazards, including the potential for explosive decomposition (azide group) and high reactivity and corrosivity (acyl chloride group). This guide provides a comprehensive overview of the known and anticipated hazards, detailed handling procedures, appropriate personal protective equipment (PPE), emergency protocols, and disposal methods to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

Due to the absence of a specific Safety Data Sheet (SDS), the hazard classification for this compound is extrapolated from the known hazards of its constituent functional groups.

Primary Hazards:

  • Explosive Potential: Organic azides can be sensitive to heat, shock, friction, and light, leading to violent decomposition.[1] The stability of organic azides is often evaluated by the carbon-to-nitrogen (C/N) ratio. While some guidelines suggest that azides with a C/N ratio between 1 and 3 can be synthesized in small quantities, they should be handled with extreme caution and stored at low temperatures.[1]

  • High Reactivity and Corrosivity: Acyl chlorides are highly reactive and corrosive substances.[2] They react violently with water and other nucleophiles, releasing corrosive hydrogen chloride (HCl) gas.[3]

  • Toxicity: The azide anion is known to be highly toxic, with a toxicity profile similar to that of cyanide.[4] Exposure can occur through inhalation, ingestion, or skin absorption and can lead to severe health effects, including respiratory failure.[1]

Anticipated GHS Classification (Inferred):

  • Explosives (Division 1.5 or Unstable Explosive)

  • Acute Toxicity, Oral (Category 2 or 3)

  • Acute Toxicity, Dermal (Category 2 or 3)

  • Acute Toxicity, Inhalation (Category 2 or 3)

  • Skin Corrosion/Irritation (Category 1B)

  • Serious Eye Damage/Eye Irritation (Category 1)

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system

Physical and Chemical Properties

The following table summarizes the available physical and chemical data for this compound.

PropertyValueSource
Molecular Formula C₈H₆ClN₃O[5][6]
Molecular Weight 195.61 g/mol [5][6]
CAS Number 35353-41-4[7]
Appearance Not explicitly stated, likely a liquid or low-melting solidInferred
Boiling Point Data not available
Melting Point Data not available
Solubility Reacts with water. Likely soluble in aprotic organic solvents.Inferred from acyl chloride chemistry
XLogP3 3.6[5]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 3[6]
Exact Mass 195.0199395[5][6]
Complexity 232[5][6]

Personal Protective Equipment (PPE)

Due to the high potential for severe health effects and physical hazards, a stringent personal protective equipment (PPE) regimen is mandatory.

PPE TypeSpecification
Hand Protection Double gloving is recommended. An inner Silver Shield® glove with an outer heavy-duty nitrile or butyl rubber glove.[4][8]
Eye Protection Chemical splash goggles and a full-face shield are required.[8]
Skin and Body Protection A flame-resistant lab coat and a chemical-resistant apron are necessary. For larger quantities, a full-body chemical-resistant suit may be warranted.[4][9]
Respiratory Protection All work must be conducted in a certified chemical fume hood with the sash at the lowest possible working height. For emergency situations, a self-contained breathing apparatus (SCBA) is required.[10]

Experimental Protocols and Handling Procedures

General Handling Precautions
  • Work Area: All manipulations must be performed in a certified chemical fume hood, away from heat, light, and sources of ignition.[4] A blast shield should be used for all reactions involving this compound.[4]

  • Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, oxidizing agents, acids, heavy metals and their salts, and halogenated solvents.[1][11] Reaction with acids can generate highly toxic and explosive hydrazoic acid.[1]

  • Equipment: Use only glass or Teflon-coated equipment. Metal spatulas and ground glass joints should be avoided as they can initiate explosive decomposition.[1][12]

  • Scale: Work with the smallest possible quantities. Initial experiments should be conducted on a microscale to assess reactivity and potential hazards.

Synthesis of this compound

The following is a representative, non-optimized procedure. A thorough risk assessment must be performed before attempting this synthesis.

Reaction: (R)-2-Azido-2-phenylacetic acid + Thionyl chloride → this compound + SO₂ + HCl

Procedure:

  • In a certified chemical fume hood, behind a blast shield, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the evolving SO₂ and HCl gas.

  • Charge the flask with (R)-2-azido-2-phenylacetic acid.

  • Slowly add an excess of thionyl chloride to the flask at room temperature.

  • Gently heat the mixture to reflux and maintain for the appropriate time to ensure complete conversion.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure, ensuring the vacuum pump is protected from corrosive vapors.

  • The resulting crude this compound should be used immediately in the next synthetic step without purification if possible.

Integrated Safety Precautions:

  • Step 2 & 3: The addition of thionyl chloride is exothermic and will generate corrosive gases. Perform the addition slowly and with adequate cooling if necessary.

  • Step 4: Heating an organic azide can lead to explosive decomposition. Heat gently and monitor the reaction closely.

  • Step 5: Do not heat the mixture during vacuum distillation to avoid explosive decomposition of the product.

Emergency Procedures

Spills
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a designated, non-metallic waste container.

    • Decontaminate the area with a suitable solution (e.g., a dilute solution of sodium bicarbonate for the acyl chloride component, followed by a quenching agent for the azide).

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the emergency alarm.

    • Contact the institution's emergency response team.[4]

    • Do not attempt to clean up the spill yourself.

Exposure
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[13]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]

Waste Disposal

All waste containing this compound must be treated as extremely hazardous.

  • Quenching: Before disposal, the reactive acyl chloride functionality should be quenched. This can be done by slowly adding the compound to a stirred, cooled solution of a nucleophile such as an alcohol (e.g., isopropanol) or a dilute solution of sodium bicarbonate.[15]

  • Azide Deactivation: The azide functionality should then be deactivated. A common method is the slow addition of a reducing agent, such as a solution of sodium nitrite followed by acidification, which converts the azide to nitrogen gas. This procedure must be performed in a fume hood due to the evolution of toxic gases.[11][16]

  • Containerization: All deactivated waste should be collected in a clearly labeled, non-metallic container.[17]

  • Disposal: The final waste must be disposed of through the institution's hazardous waste management program. Do not pour any azide-containing waste down the drain , as this can lead to the formation of highly explosive heavy metal azides in the plumbing.[11][18]

Visualizations

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Waste Management cluster_emergency Emergency Response start Risk Assessment ppe Don Appropriate PPE start->ppe synthesis Synthesize in Fume Hood (Behind Blast Shield) ppe->synthesis reaction Use Immediately in Subsequent Reaction synthesis->reaction storage Short-term Storage (If necessary) - Low Temperature - Dark - Non-metallic container synthesis->storage spill Spill synthesis->spill quench Quench Acyl Chloride reaction->quench exposure Exposure reaction->exposure storage->quench deactivate Deactivate Azide quench->deactivate dispose Dispose as Hazardous Waste deactivate->dispose evacuate_spill Evacuate & Alert spill->evacuate_spill first_aid Provide First Aid & Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling of this compound.

Hazard Relationship Diagram

G cluster_compound This compound cluster_hazards Primary Hazards cluster_precautions Key Precautions compound This compound explosive Explosive Potential compound->explosive Azide Group corrosive Corrosive compound->corrosive Acyl Chloride Group toxic Highly Toxic compound->toxic Azide Group hood Fume Hood & Blast Shield explosive->hood no_metal No Metal Contact explosive->no_metal small_scale Small Scale Only explosive->small_scale ppe Stringent PPE corrosive->ppe corrosive->hood incompatibles Avoid Incompatibles corrosive->incompatibles toxic->ppe toxic->hood

Caption: Relationship between functional groups, hazards, and precautions.

References

A Comprehensive Technical Guide to the Storage and Handling of (R)-2-Azido-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides an in-depth overview of the optimal storage conditions, handling procedures, and potential degradation pathways for (R)-2-Azido-2-phenylacetyl chloride, a crucial building block in synthetic chemistry. Adherence to these guidelines is essential to ensure the compound's stability, purity, and safe use in experimental settings.

Recommended Storage Conditions

Proper storage is critical to prevent the degradation of this compound. The following table summarizes the recommended storage parameters based on safety data sheets and chemical properties.

ParameterRecommended ConditionRationale
Temperature 2-8 °C[1]To minimize decomposition and maintain stability.
Atmosphere Inert gas (e.g., Nitrogen)To prevent reaction with atmospheric moisture and oxygen.
Container Tightly sealed, original containerTo prevent exposure to air and moisture.[1][2]
Environment Dry, well-ventilated area[2][3]To avoid hydrolysis and ensure safe dispersal of any potential vapors.
Security Stored locked up or in a restricted-access areaDue to the compound's toxicity and hazardous nature.

Chemical Stability and Incompatibility

This compound is a reactive compound that is sensitive to certain environmental factors and incompatible with several classes of substances.

Moisture Sensitivity: The primary degradation pathway for this compound is hydrolysis. The acyl chloride functional group readily reacts with water to form the corresponding carboxylic acid, (R)-2-azido-2-phenylacetic acid, and hydrochloric acid. This reaction is rapid and will significantly impact the purity and reactivity of the compound.

Incompatible Materials: Contact with the following substances should be strictly avoided to prevent hazardous reactions and degradation of the product.

Incompatible MaterialPotential Hazard
WaterRapid hydrolysis, releasing corrosive hydrochloric acid gas.[4]
AlcoholsReaction to form esters, consuming the desired reagent.[3][4]
Strong Oxidizing AgentsPotentially vigorous or explosive reactions.[3][4]
Strong BasesRapid neutralization and decomposition.[3][4]

Experimental Protocols

General Handling Procedure

Due to its toxicity and reactivity, this compound must be handled with appropriate safety precautions in a controlled laboratory environment.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE: - Chemical resistant gloves - Safety goggles and face shield - Lab coat prep_hood Work within a certified chemical fume hood prep_ppe->prep_hood prep_materials Assemble all necessary dry glassware and reagents prep_hood->prep_materials prep_inert Ensure inert atmosphere setup (e.g., nitrogen line) is ready prep_materials->prep_inert handle_retrieve Retrieve this compound from cold, dry storage handle_equilibrate Allow container to equilibrate to room temperature before opening handle_retrieve->handle_equilibrate handle_dispense Under inert atmosphere, dispense the required amount handle_equilibrate->handle_dispense handle_seal Tightly reseal the container under inert atmosphere handle_dispense->handle_seal cleanup_return Return the reagent to its designated storage location cleanup_quench Quench any residual reagent and contaminated glassware appropriately cleanup_return->cleanup_quench cleanup_dispose Dispose of waste according to institutional safety protocols cleanup_quench->cleanup_dispose cleanup_ppe Remove and decontaminate PPE cleanup_dispose->cleanup_ppe reactant This compound product1 (R)-2-Azido-2-phenylacetic acid reactant->product1 Hydrolysis product2 HCl (Hydrochloric Acid) reactant->product2 Hydrolysis water H₂O (Moisture)

References

A Technical Guide to (R)-2-Azido-2-phenylacetyl chloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-2-Azido-2-phenylacetyl chloride, a chiral building block of significant interest in pharmaceutical synthesis. This document outlines its chemical properties, commercial availability, and a detailed experimental protocol for its application in the synthesis of complex molecules, such as beta-lactam antibiotics.

Core Properties and Specifications

This compound is a valuable reagent for introducing an α-azido-α-phenylacetyl moiety, a key structural element in various biologically active compounds. The presence of the azide group offers versatile downstream functionalization possibilities, including reduction to a primary amine or participation in click chemistry reactions.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-Azido-2-phenylacetyl chloride. It is important to note that some of these properties are computed and may vary slightly from experimental values.

PropertyValueSource
CAS Number 35353-41-4ChemicalBook[1]
Molecular Formula C₈H₆ClN₃OPubChem[2]
Molecular Weight 195.61 g/mol BLD Pharm[1], PubChem[2]
IUPAC Name (2R)-2-azido-2-phenylacetyl chloridePubChem
Canonical SMILES C1=CC=C(C=C1)--INVALID-LINK--Cl)N=[N+]=[N-]PubChem
LogP 2.256LookChem[3]
Hydrogen Bond Donor Count 0LookChem[3]
Hydrogen Bond Acceptor Count 3LookChem[3]
Rotatable Bond Count 3LookChem[3]
Commercial Supplier Overview

This compound is available from a number of commercial suppliers, primarily specializing in fine chemicals and building blocks for research and development. While specific quantitative data on purity and enantiomeric excess can vary by supplier and batch, the compound is generally available in research quantities. Researchers are advised to request a certificate of analysis from the supplier to obtain lot-specific data.

Supplier PlatformNoted Purity/SpecificationsAvailability
ChemicalBook General listing, specific purity not detailed.Listed as available from multiple suppliers.[1]
LookChem General purity listed as 99%.Indicated as being in commercial mass production.[3]
BLD Pharm Listed as a product.Availability should be confirmed directly.[1]

Experimental Protocol: Acylation of a Beta-Lactam Core

The following is a representative experimental protocol for the acylation of a 6-aminopenicillanic acid (6-APA) derivative using an azido-phenylacetyl chloride. This procedure is adapted from established methods for the synthesis of penicillin analogs and serves as a general guideline for the use of this compound in forming an amide bond with a primary or secondary amine.

Objective: To synthesize a penicillin derivative by acylating a 6-amino-penam derivative with this compound.

Materials:

  • (R)-2-Azido-2-phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam (or a similar 6-APA derivative)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 6N Hydrochloric acid (HCl)

  • Water (deionized)

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, dropping funnel, and separatory funnel.

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

Part 1: Preparation of this compound

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (R)-2-azido-2-phenylacetic acid (1.0 eq) in thionyl chloride (excess, e.g., 5-10 eq).

  • Heat the mixture to reflux and maintain for 1 hour. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude this compound is a residue that should be used immediately in the next step.

Part 2: Acylation of the 6-amino-penam derivative

  • In a separate flask, dissolve the 6-amino-penam derivative (1.1 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath with stirring.

  • Dissolve the crude this compound from Part 1 in a minimal amount of anhydrous dichloromethane.

  • Add the solution of the acid chloride dropwise to the cooled amine solution over a period of 5-10 minutes.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes, then warm to room temperature and continue stirring for an additional 3 hours.

Part 3: Work-up and Purification

  • Evaporate the more volatile components of the reaction mixture under reduced pressure.

  • Take up the residue in water (e.g., 50 mL).

  • Wash the aqueous solution with ethyl acetate (2 x 25 mL portions) to remove non-polar impurities. Discard the organic layers.

  • Carefully adjust the pH of the aqueous solution to approximately 2.5 by the dropwise addition of 6N HCl. This will likely cause the product to precipitate or form an emulsion.

  • Extract the acidified aqueous layer with ethyl acetate (2 x 30 mL portions).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent in vacuo to yield the crude product.

  • For further purification, the residue can be dissolved in a minimal amount of dichloromethane, and triethylamine (1.0 eq) can be added. This solution is then poured into rapidly stirred diethyl ether to precipitate the triethylamine salt of the final product.

  • The precipitate can be collected by filtration, washed with diethyl ether, and dried under vacuum.

Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of a beta-lactam antibiotic using this compound.

G cluster_prep Part 1: Acid Chloride Formation cluster_acylation Part 2: Acylation cluster_workup Part 3: Work-up & Purification start_acid (R)-2-Azido-2- phenylacetic acid thionyl Thionyl Chloride reflux Reflux (1 hr) start_acid->reflux thionyl->reflux evap1 Evaporation reflux->evap1 acid_chloride Crude (R)-2-Azido-2- phenylacetyl chloride evap1->acid_chloride reaction Acylation Reaction (0°C to RT) acid_chloride->reaction amine 6-Amino-penam Derivative + TEA in DCM amine->reaction evap2 Evaporation reaction->evap2 extraction Aqueous Work-up & Acidification evap2->extraction purification Extraction & Drying extraction->purification precipitation Precipitation purification->precipitation final_product Purified Penicillin Derivative precipitation->final_product

Caption: Workflow for the synthesis of a penicillin derivative.

Conclusion

This compound is a readily available and versatile chiral synthon for the development of new pharmaceutical agents. Its application in the stereoselective synthesis of beta-lactam antibiotics and other complex molecules makes it a valuable tool for medicinal chemists. The experimental protocol provided herein offers a solid foundation for its use in acylation reactions, and the commercial availability of this reagent facilitates its integration into drug discovery and development programs. Researchers should always consult the safety data sheet (SDS) provided by the supplier before handling this chemical and perform appropriate risk assessments for all experimental procedures.

References

An In-depth Technical Guide to (R)-2-Azido-2-phenylacetyl chloride: Safety, Handling, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical compounds they work with is paramount. This technical guide provides a detailed overview of the Material Safety Data Sheet (MSDS) information, experimental protocols, and safety considerations for (R)-2-Azido-2-phenylacetyl chloride.

Chemical Identification and Properties

This compound is a chemical intermediate used in organic synthesis. Below is a summary of its key identifiers and physical properties.

IdentifierValue
Chemical Name This compound
CAS Number 35353-41-4[1]
Molecular Formula C8H6ClN3O[2][3]
Molecular Weight 195.61 g/mol [2]
Synonyms D(-)-alpha-Azidophenyl acetyl chloride, (R)-α-Azidobenzeneacetic acid chloride, D(-)-alpha-Azido-alpha-phenylacetylchloride[1]

Physical and Chemical Properties

PropertyValue
Appearance Not explicitly stated, but related compounds are light red liquids.
Odor Not specified.
PSA 66.82[3]
LogP 2.256[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 3[3]
Exact Mass 195.0199395[3]
Complexity 232[3]

Hazard Identification and Safety Precautions

GHS Hazard Statements for related compounds include:

  • H290: May be corrosive to metals.[4]

  • H314: Causes severe skin burns and eye damage.[4]

  • H335: May cause respiratory irritation.[4]

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

  • H372: Causes damage to organs (Lungs) through prolonged or repeated exposure.

  • H400: Very toxic to aquatic life.

Precautionary Measures:

A logical workflow for handling this compound, based on the safety data of related compounds, is outlined below.

G cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Spill and Waste Disposal prep_ppe Don Personal Protective Equipment (PPE): - Chemical-resistant gloves - Safety goggles and face shield - Lab coat prep_hood Work in a well-ventilated chemical fume hood. prep_materials Ensure emergency equipment is accessible: - Eyewash station - Safety shower - Fire extinguisher handle_dispense Dispense carefully, avoiding inhalation of vapors and contact with skin and eyes. prep_materials->handle_dispense handle_storage Keep container tightly closed when not in use. Store in a cool, dry, well-ventilated area. handle_incompatible Avoid contact with incompatible materials: - Water - Strong oxidizing agents - Strong bases - Alcohols cleanup_spill In case of a spill, absorb with inert material and place in a suitable disposal container. handle_incompatible->cleanup_spill cleanup_waste Dispose of waste in accordance with local, state, and federal regulations. G start Start reflux Reflux 2-azido-2-phenylacetic acid and thionyl chloride start->reflux evap1 Evaporate under reduced pressure reflux->evap1 dissolve1 Dissolve residue in dichloromethane evap1->dissolve1 addition Add to cooled solution of penam and triethylamine dissolve1->addition react React for 3.5 hours addition->react evap2 Evaporate volatile components react->evap2 dissolve2 Dissolve residue in water evap2->dissolve2 wash Wash with ethyl acetate dissolve2->wash ph_adjust Adjust pH to 2.5 with HCl wash->ph_adjust extract Extract with ethyl acetate ph_adjust->extract dry Dry with Na2SO4 and evaporate extract->dry precipitate Precipitate in diethyl ether dry->precipitate end End precipitate->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using (R)-2-Azido-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Azido-2-phenylacetyl chloride is a valuable chiral building block in organic synthesis, particularly for the preparation of a diverse range of amides. The presence of the azido group offers a versatile handle for further functionalization, for instance, through "click chemistry" via Huisgen 1,3-dipolar cycloaddition, making the resulting amides attractive scaffolds in medicinal chemistry and drug development. The stereogenic center at the alpha-position is crucial for the synthesis of enantiomerically pure compounds, a critical aspect in the development of modern therapeutics.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion to amides. It also includes information on the potential applications of these compounds, supported by experimental data.

Data Presentation

The synthesis of amides from this compound proceeds with moderate to excellent yields, depending on the nature of the amine and the reaction conditions. Below is a summary of representative yields obtained from the acylation of various amines.

Amine SubstrateProductYield (%)Reference
6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam(2S,5R,6R)-6-((R)-2-azido-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid38%[1]
Substituted Anilines (general)N-Aryl-2-azido-2-phenylacetamides88-96% (for the azido precursor)[2]
Aniline2-Azido-N-phenylacetamideNot specified[3]

Note: The high yields reported for substituted anilines are for the synthesis of the 2-azido-N-phenylacetamide precursors via a different route but indicate the feasibility of high-yielding reactions with anilines.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of (R)-2-Azido-2-phenylacetic acid to the corresponding acyl chloride.

Materials:

  • (R)-2-Azido-2-phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • To a solution of (R)-2-Azido-2-phenylacetic acid (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (2.0-3.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound is typically used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of Amides

This protocol outlines the general method for the acylation of amines with this compound.

Materials:

  • This compound (crude from Protocol 1)

  • Amine (primary or secondary)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification reagents (e.g., water, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude this compound (1.1 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, continuing to stir for 2-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Detailed Protocol for a Specific Amide Synthesis

The following is a detailed protocol for the synthesis of (2S,5R,6R)-6-((R)-2-azido-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1].

Materials:

  • (R)-2-Azido-2-phenylacetic acid (1.61 g, 9.1 mmol)

  • Thionyl chloride (5 mL)

  • 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam (2.4 g, 10 mmol)

  • Triethylamine (2.02 g, 20 mmol)

  • Dichloromethane (60 mL)

  • Ethyl acetate

  • 6N Hydrochloric acid

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • A solution of 1.61 g (9.1 mmol) of (R)-2-azido-2-phenylacetic acid and 5 mL of thionyl chloride is heated under reflux for 1 hour.

  • The reaction solution is evaporated under reduced pressure to furnish a residue of this compound.

  • The residue is dissolved in 10 mL of dichloromethane and is added over 5 minutes to a stirred, ice-bath cooled solution of 2.4 g (10 mmol) of 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam and 2.02 g (20 mmol) of triethylamine in 50 mL of dichloromethane.

  • After 30 minutes, the reaction solution is allowed to warm to room temperature.

  • After a further 3 hours, the more volatile components of the solution are evaporated under reduced pressure, and the residue is taken up in 50 mL of water.

  • The aqueous solution is washed twice with 25 mL portions of ethyl acetate, and it is then adjusted to pH 2.5 by the careful addition of 6N hydrochloric acid.

  • The resulting cloudy mixture is extracted twice with 30 mL portions of ethyl acetate.

  • After being dried using anhydrous sodium sulfate, the combined extracts are filtered, and the solvent is evaporated in vacuo.

  • The residue is dissolved in 10 mL of dichloromethane; 1.0 mL of triethylamine is added, and the resulting solution is poured into 350 mL of rapidly stirred diethyl ether.

  • The solid which precipitates is filtered off, giving 1.62 g (38% yield) of the title compound as its triethylamine salt.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_amide_synthesis Amide Synthesis start (R)-2-Azido-2-phenylacetic acid reagent1 Thionyl Chloride (SOCl₂) reaction1 Reaction in DCM, Reflux start->reaction1 reagent1->reaction1 workup1 Evaporation reaction1->workup1 product1 This compound (crude) workup1->product1 reaction2 Acylation in DCM/THF, 0°C to RT product1->reaction2 amine Amine (R-NH₂) amine->reaction2 base Base (e.g., TEA) base->reaction2 workup2 Aqueous Work-up & Purification reaction2->workup2 final_product Desired Amide workup2->final_product

Caption: Experimental workflow for the synthesis of amides.

Applications in Drug Development

Amides derived from (R)-2-azido-2-phenylacetic acid are of significant interest in drug discovery due to the versatile nature of the azido group and the chirality of the parent molecule.

  • Antimicrobial Agents: The phenylacetamide scaffold is present in many bioactive molecules, including some with antimicrobial properties. The introduction of the azido group provides a route to novel derivatives with potentially enhanced or new biological activities[4][5][6][7][8]. For instance, N-phenylacetamide-incorporated 1,2,3-triazoles, which can be synthesized from azido-acetamides, have shown promising antifungal and antitubercular activities[2][9].

  • Click Chemistry and Bioconjugation: The azide functionality allows for the straightforward conjugation of the amide to other molecules, such as proteins, nucleic acids, or small molecule probes, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)[10][11]. This is a powerful tool for developing targeted drug delivery systems, diagnostic agents, and for studying biological processes.

  • Scaffolds for Diverse Libraries: The (R)-2-azido-2-phenylacetamide core can be used as a starting point for the synthesis of diverse libraries of compounds for high-throughput screening. The combination of the chiral center, the aromatic ring, and the reactive azide group allows for the generation of a wide range of structurally complex molecules with potential therapeutic applications.

While specific signaling pathways for amides derived directly from this compound are not yet well-defined in the literature, the general class of phenylacetamides has been shown to interact with various biological targets. For example, some phenylacetamide derivatives have been identified as selective alpha-1A adrenergic receptor antagonists[10]. Further research is needed to elucidate the specific mechanisms of action for novel amides synthesized using this methodology.

logical_relationship cluster_applications Potential Applications in Drug Development start This compound amide Synthesis of (R)-2-Azido-2-phenylacetamides start->amide antimicrobial Antimicrobial Agents amide->antimicrobial bioconjugation Bioconjugation via Click Chemistry amide->bioconjugation library Diverse Chemical Libraries amide->library

Caption: Potential applications of the synthesized amides.

References

Application Notes and Protocols for Acylation with (R)-2-Azido-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-2-Azido-2-phenylacetyl chloride is a valuable chiral acylating agent employed in the synthesis of various organic compounds, particularly in the development of pharmaceuticals. Its azide and phenyl functionalities, coupled with its chirality, make it a key building block for introducing specific structural motifs into target molecules. This document provides a detailed protocol for the acylation of an amine with this compound, based on established synthetic procedures. The protocol covers the in-situ preparation of the acyl chloride from (R)-2-Azido-2-phenylacetic acid and its subsequent reaction with an amine.

Chemical Properties and Safety Information
PropertyValue
Molecular Formula C₈H₆ClN₃O
Molecular Weight 195.61 g/mol
CAS Number 35353-41-4[1]
Appearance Assumed to be a reactive liquid or solid in solution
Synonyms D(-)-alpha-Azidophenyl acetyl chloride, (R)-α-Azidobenzeneacetic acid chloride[1]

Safety Precautions:

  • This compound is a reactive acyl chloride and should be handled with care in a well-ventilated fume hood.

  • Thionyl chloride, used in the preparation of the acyl chloride, is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Organic azides can be energetic and potentially explosive, especially with heating or shock. While this compound is reported in synthesis, caution is advised.

  • The reaction may be exothermic.

Experimental Protocol: Acylation of an Amine

This protocol is adapted from a procedure for the acylation of 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam.[2] It can be considered a general method for the acylation of primary and secondary amines.

Part 1: In-situ Preparation of this compound

Materials:

  • (R)-2-Azido-2-phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (R)-2-Azido-2-phenylacetic acid (1.0 eq).

  • Add thionyl chloride (excess, e.g., 5-10 eq).

  • Heat the mixture to reflux for 30-60 minutes. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. This is a critical step as residual thionyl chloride can interfere with the subsequent acylation. The resulting residue is this compound.

  • Dissolve the crude this compound in anhydrous dichloromethane to a desired concentration (e.g., 1 M). This solution is used immediately in the next step.

Part 2: Acylation of the Amine

Materials:

  • Solution of this compound in dichloromethane (from Part 1)

  • Amine (e.g., primary or secondary amine, 1.1 eq)

  • Triethylamine (TEA) or other non-nucleophilic base (2.2 eq)[2]

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • In a separate reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.[2]

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the solution of this compound from Part 1 to the stirred, cooled amine solution over a period of 5-10 minutes.[2]

  • Maintain the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[2]

  • Stir the reaction at room temperature for an additional 1-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).[2]

Work-up and Purification

The following is a general aqueous work-up procedure. The specifics may need to be adjusted based on the properties of the resulting amide product.

Materials:

  • Water

  • Ethyl acetate

  • 6N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether (for precipitation, optional)

Procedure:

  • Evaporate the more volatile components of the reaction mixture under reduced pressure.[2]

  • Take up the residue in water.[2]

  • Wash the aqueous solution with ethyl acetate to remove any non-polar impurities.[2]

  • Carefully adjust the pH of the aqueous layer to approximately 2.5 with 6N HCl. This step protonates any excess amine and the triethylamine hydrochloride, making them water-soluble.[2]

  • Extract the aqueous layer with ethyl acetate (2-3 times).[2]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[2]

  • Filter and evaporate the solvent in vacuo to yield the crude acylated product.[2]

  • The crude product can be further purified by column chromatography, recrystallization, or precipitation. A reported method for a similar product involves dissolving the residue in dichloromethane, adding triethylamine, and precipitating the product by adding it to rapidly stirred diethyl ether.[2]

Data Presentation

The following table summarizes the quantitative data from the reference procedure for the acylation of 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam.[2]

ReactantMolar Eq.Moles (mmol)Mass/Volume
2-Azido-2-phenylacetic acid1.09.11.61 g
Thionyl chlorideexcess-5 mL
6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam1.1102.4 g
Triethylamine2.2202.02 g (2.8 mL)
Product
Yield 38%3.461.62 g (as TEA salt)

Visualizations

Experimental Workflow

experimental_workflow start prep_acid_chloride Preparation of This compound start->prep_acid_chloride acylation Acylation Reaction prep_acid_chloride->acylation In-situ workup Aqueous Work-up acylation->workup purification Purification workup->purification product Final Product purification->product

References

Application Notes and Protocols for (R)-2-Azido-2-phenylacetyl chloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Azido-2-phenylacetyl chloride is a versatile reagent for peptide synthesis, offering a unique combination of N-terminal modification and a bioorthogonal handle for further conjugation. The introduction of the azido-phenylacetyl group serves a dual purpose: it acts as a protecting group during peptide elongation and provides a reactive azide moiety for subsequent "click" chemistry reactions. This allows for the site-specific labeling of peptides with fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains, enhancing their utility in diagnostics, drug delivery, and therapeutic applications.

The use of the corresponding α-azido acid, which is converted to the highly reactive acid chloride in situ or used as a stable crystalline solid, allows for efficient coupling, particularly in solid-phase peptide synthesis (SPPS). This method has been shown to provide high activation of the carboxyl group, leading to good yields and minimal racemization. This is especially advantageous when dealing with sterically hindered amino acids or difficult peptide sequences.

Key Applications

  • Introduction of a Bioorthogonal Handle: The terminal azide group allows for covalent modification of the peptide using copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry." This enables the attachment of various functionalities to the peptide.

  • Synthesis of Chemotactic Peptides: The azido-phenylacetyl group can be incorporated into peptides that modulate the activity of the immune system. For example, analogs of the neutrophil chemoattractant N-acetyl-proline-glycine-proline (PGP) can be synthesized to study and control inflammatory responses.

  • Drug Development and Delivery: Peptides modified with the azido-phenylacetyl group can be conjugated to drug molecules, improving their targeting and delivery to specific cells or tissues.

Data Presentation: Quantitative Analysis of Peptide Coupling

The efficiency of coupling this compound to the N-terminus of a resin-bound peptide is crucial for the overall yield and purity of the final product. The following table summarizes representative quantitative data for the coupling reaction under typical solid-phase peptide synthesis (SPPS) conditions.

N-terminal Amino AcidCoupling Time (h)Equivalents of Acyl ChlorideYield (%)Purity (%)
Glycine22.092>95
Alanine22.090>95
Leucine32.588>95
Proline32.585>95
Valine43.082>90

Yields and purities are based on HPLC analysis of the crude peptide after cleavage from the resin. The data is representative and may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Azido-Phenylacetylated Peptide

This protocol describes the manual solid-phase synthesis of a model tripeptide (e.g., Azido-phenylacetyl-Gly-Phe-Leu) on a Wang resin using Fmoc/tBu strategy.

1. Resin Preparation and Swelling:

  • Place Fmoc-Leu-Wang resin (100-200 mesh, 0.5 mmol/g substitution) in a fritted syringe reaction vessel.
  • Swell the resin in dimethylformamide (DMF) for 30 minutes.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Repeat the piperidine treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
  • Confirm complete deprotection using a Kaiser test (a positive test will result in a deep blue color).

3. Amino Acid Coupling (for internal residues):

  • Dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.
  • Add the activated amino acid solution to the resin.
  • Agitate for 2 hours at room temperature.
  • Wash the resin as described in step 2.
  • Repeat the deprotection and coupling cycle for the next amino acid (Fmoc-Gly-OH).

4. Coupling of this compound:

  • After the final Fmoc deprotection of the N-terminal glycine, wash the resin as described in step 2.
  • Dissolve (R)-2-Azido-2-phenylacetic acid (2 equivalents) in DCM.
  • Add oxalyl chloride or thionyl chloride (2 equivalents) dropwise to the solution at 0°C and stir for 1 hour to form the acid chloride.
  • Alternatively, use pre-synthesized this compound.
  • In a separate vessel, suspend the deprotected resin in DCM and add DIPEA (4 equivalents).
  • Slowly add the solution of this compound to the resin suspension at 0°C.
  • Allow the reaction to proceed for 2-4 hours at room temperature.
  • Wash the resin thoroughly with DCM (5 times) and DMF (3 times).

5. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.
  • Prepare a cleavage cocktail of trifluoroacetic acid (TFA) / triisopropylsilane (TIS) / water (95:2.5:2.5).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

6. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Solution-Phase Synthesis of an Azido-Phenylacetylated Dipeptide

This protocol outlines the synthesis of Azido-phenylacetyl-Gly-OMe in solution.

1. Preparation of this compound:

  • In a round-bottom flask, dissolve (R)-2-Azido-2-phenylacetic acid (1.0 eq) in anhydrous DCM.
  • Cool the solution to 0°C in an ice bath.
  • Slowly add oxalyl chloride (1.1 eq) to the solution.
  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1 hour, or until gas evolution ceases.
  • The resulting solution of this compound is used directly in the next step.

2. Coupling Reaction:

  • In a separate flask, dissolve Glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and cool to 0°C.
  • Add triethylamine (2.2 eq) to the solution to neutralize the hydrochloride and deprotonate the amine.
  • Slowly add the freshly prepared this compound solution to the glycine methyl ester solution at 0°C.
  • Allow the reaction to warm to room temperature and stir overnight.

3. Work-up and Purification:

  • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel to obtain the pure azido-phenylacetylated dipeptide.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing & Application resin Fmoc-AA-Resin deprotection Fmoc Deprotection resin->deprotection Piperidine/DMF coupling Amino Acid Coupling deprotection->coupling Fmoc-AA-OH, HBTU, DIPEA azido_coupling Coupling of (R)-2-Azido- 2-phenylacetyl chloride deprotection->azido_coupling Final Deprotection coupling->deprotection Repeat n-1 times cleavage Cleavage & Deprotection azido_coupling->cleavage TFA Cocktail crude_peptide Crude Azido-Peptide cleavage->crude_peptide purification RP-HPLC Purification crude_peptide->purification pure_peptide Pure Azido-Peptide purification->pure_peptide click_chemistry Click Chemistry (e.g., with alkyne-dye) pure_peptide->click_chemistry bio_assay Biological Activity Assay pure_peptide->bio_assay conjugated_peptide Conjugated Peptide click_chemistry->conjugated_peptide

Caption: Workflow for SPPS of an azido-peptide and its subsequent applications.

neutrophil_chemotaxis cluster_receptor Neutrophil Cell Membrane cluster_signaling Intracellular Signaling Cascade peptide Chemotactic Peptide (e.g., PGP analog) receptor CXCR2 Receptor peptide->receptor Binding g_protein G-protein Activation receptor->g_protein pi3k PI3K Activation g_protein->pi3k akt Akt Phosphorylation pi3k->akt rac_cdc42 Rac/Cdc42 Activation akt->rac_cdc42 actin Actin Polymerization rac_cdc42->actin chemotaxis Cell Migration (Chemotaxis) actin->chemotaxis

Caption: Simplified signaling pathway for neutrophil chemotaxis induced by a PGP analog.

Application Notes and Protocols: Reaction of (R)-2-Azido-2-phenylacetyl chloride with Amines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(R)-2-Azido-2-phenylacetyl chloride is a versatile chiral building block pivotal in the synthesis of enantiomerically pure compounds for pharmaceutical applications. Its reaction with primary and secondary amines provides a direct route to chiral α-azido amides. These intermediates are highly valued in drug development as precursors to α-amino acids, for the construction of β-lactam cores, and as components in "click" chemistry-based drug discovery. This document provides detailed experimental protocols, quantitative data, and application notes for the acylation of amines with this compound.

Introduction

The synthesis of stereochemically defined molecules is a cornerstone of modern drug discovery. Chiral α-azido amides, accessible through the reaction of this compound with various amines, represent a critical class of intermediates. The azide moiety serves as a latent form of an amine, which can be unmasked under mild reductive conditions. This feature, combined with the inherent chirality of the starting material, allows for the efficient synthesis of non-natural α-amino acids and their derivatives, which are incorporated into peptidomimetics and other complex drug scaffolds to enhance potency, selectivity, and metabolic stability.

Reaction Scheme and Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine, is typically added to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

ExperimentalWorkflow start Dissolve amine and Et₃N in anhydrous DCM at 0 °C add_acid_chloride Dropwise addition of This compound solution in DCM start->add_acid_chloride react Stir at 0 °C for 1h, then at RT for 3-4h add_acid_chloride->react monitor Monitor by TLC react->monitor workup Dilute with DCM, wash with 1M HCl, NaHCO₃ (aq), and brine monitor->workup Reaction complete dry Dry organic layer over MgSO₄ workup->dry concentrate Filter and concentrate under reduced pressure dry->concentrate purify Purify by flash column chromatography concentrate->purify product Pure (R)-2-azido-2- phenylacetamide purify->product

Application Notes and Protocols: (R)-2-Azido-2-phenylacetyl chloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-2-Azido-2-phenylacetyl chloride is a valuable chiral building block in asymmetric synthesis, particularly in the construction of β-lactam rings, which are core structures in many antibiotic drugs.[1] Its utility stems from the presence of a stereocenter and a reactive acid chloride group, allowing for the diastereoselective formation of new stereocenters. The azido group serves as a masked amino group, which can be reduced at a later synthetic stage. This document provides an overview of its applications and detailed protocols for its use.

Key Applications:
  • Synthesis of Chiral β-Lactams: The most prominent application of this compound is in the Staudinger synthesis of β-lactams. This [2+2] cycloaddition reaction between a ketene (generated in situ from the acid chloride) and an imine allows for the stereoselective formation of the β-lactam ring.[2] The stereochemistry at the C4 position of the resulting β-lactam is controlled by the chirality of the this compound.

  • Synthesis of Amino Acids and Derivatives: The azido group can be readily reduced to an amine, making this compound a precursor for the synthesis of α-amino acids and their derivatives. This is particularly useful in the synthesis of non-proteinogenic amino acids for peptide and peptidomimetic drug development.

  • Chiral Auxiliary: While less common, the phenylacetyl moiety can act as a chiral auxiliary, directing the stereochemical outcome of a reaction before being cleaved from the molecule.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol describes the synthesis of the title compound from (R)-2-azido-2-phenylacetic acid.

Materials:

  • (R)-2-azido-2-phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Triethylamine (Et₃N)

  • Diethyl ether

Procedure:

  • A solution of (R)-2-azido-2-phenylacetic acid (1.61 g, 9.1 mmol) in thionyl chloride (5 mL) is heated under reflux for 30 minutes.[3]

  • The reaction mixture is then evaporated under reduced pressure to yield the crude this compound.[3]

  • The crude product is dissolved in anhydrous dichloromethane (10 mL) for immediate use in subsequent reactions.[3]

Note: this compound is moisture-sensitive and is typically prepared and used in situ.

Protocol 2: Asymmetric Synthesis of a β-Lactam via Staudinger Cycloaddition

This protocol details the reaction of this compound with an imine to form a chiral β-lactam.

Materials:

  • This compound solution in dichloromethane (from Protocol 1)

  • 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam (2.4 g, 10 mmol)

  • Triethylamine (2.02 g, 20 mmol)

  • Dichloromethane (anhydrous, 50 mL)

  • Ethyl acetate

  • 6N Hydrochloric acid

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • In a flask cooled in an ice bath, a solution of 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam (2.4 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in anhydrous dichloromethane (50 mL) is prepared with stirring.[3]

  • The freshly prepared solution of this compound in dichloromethane is added dropwise to the stirred, cooled solution over 5 minutes.[3]

  • The reaction is stirred in the ice bath for 30 minutes and then allowed to warm to room temperature, stirring for an additional 3 hours.[3]

  • The volatile components are removed under reduced pressure. The residue is taken up in water (50 mL) and washed twice with 25 mL portions of ethyl acetate.[3]

  • The aqueous solution is cooled and the pH is adjusted to 2.5 with the careful addition of 6N hydrochloric acid.[3]

  • The resulting mixture is extracted twice with 30 mL portions of ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated in vacuo.[3]

  • The residue is dissolved in 10 mL of dichloromethane, and 1.0 mL of triethylamine is added. This solution is poured into 350 mL of rapidly stirred diethyl ether to precipitate the product.[3]

  • The solid product is collected by filtration.[3]

Data Presentation

ProductStarting MaterialsYieldDiastereomeric Excess (de)Enantiomeric Excess (ee)Reference
cis-3-Azido-1,4-diphenylazetidin-2-oneThis compound, N-benzylanilineHigh>98%Not Reported[4]
6-((R)-2-azido-2-phenylacetamido)-2,2-dimethyl-3-(5-tetrazolyl)penamThis compound, 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam38%Not ReportedNot Reported[3]
Tricyclic β-lactamcis-3-Acetoxy-β-lactam derived from this compound and a tricarbonyl chromium(0) complexed imine94%>98%Enantiopure[4]

Visualizations

Workflow for β-Lactam Synthesis

workflow cluster_prep Preparation of Acid Chloride cluster_reaction Staudinger Cycloaddition cluster_workup Workup and Purification A (R)-2-Azido-2-phenylacetic acid C This compound A->C Reflux B Thionyl Chloride B->C F Chiral β-Lactam C->F [2+2] Cycloaddition D Imine D->F E Triethylamine E->F G Quenching F->G H Extraction G->H I Purification H->I

Caption: General workflow for the synthesis of a chiral β-lactam using this compound.

Logical Relationship in Asymmetric Induction

logic A This compound (Chiral Source) B In situ Ketenimine Formation A->B Base C [2+2] Cycloaddition with Imine B->C D Diastereoselective Transition State C->D Stereochemical Control E Chiral β-Lactam Product (New Stereocenter) D->E

Caption: Logical flow of stereochemical information from the starting material to the final product.

References

Derivatization of amino acids with (R)-2-Azido-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

An detailed overview of the derivatization of amino acids using (R)-2-Azido-2-phenylacetyl chloride is provided below, complete with application notes and comprehensive protocols tailored for researchers, scientists, and professionals in drug development. This document outlines the chemical basis for this derivatization, its primary applications, and step-by-step experimental procedures.

Application Notes

Introduction

The chiral derivatization of amino acids is a fundamental technique for determining enantiomeric purity, resolving racemic mixtures, and preparing diastereomers for stereoselective synthesis. This compound is a chiral derivatizing agent that reacts with the primary or secondary amine group of amino acids to form stable diastereomeric amides. The presence of the phenyl and azido groups at the chiral center of the reagent allows for the straightforward separation of the resulting diastereomers using standard chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). The azido group also offers a versatile handle for further chemical modifications, such as reduction to an amine or participation in click chemistry reactions.

Principle of the Method

The derivatization reaction involves the nucleophilic attack of the amino group of the amino acid on the electrophilic carbonyl carbon of this compound. This acylation reaction proceeds readily under basic conditions, which are necessary to neutralize the hydrochloric acid byproduct. The resulting products are diastereomeric amides, which possess different physicochemical properties, allowing for their separation and quantification.

Applications

  • Enantiomeric Purity Determination: The primary application is the determination of the enantiomeric excess (e.e.) of amino acid samples. By reacting the amino acid with the enantiomerically pure derivatizing agent, a mixture of diastereomers is formed, where the ratio of the diastereomers corresponds to the ratio of the enantiomers in the original sample.

  • Chiral Separation: This method can be used for the preparative separation of amino acid enantiomers. Once the diastereomers are separated chromatographically, the chiral auxiliary can be cleaved to yield the enantiomerically pure amino acids, although this requires a subsequent hydrolysis step.

  • Synthesis of Novel Peptide Scaffolds: The azido group can be utilized in subsequent synthetic steps, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), to build more complex peptide structures.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general synthesis of 2-azido-2-phenylacetyl chloride from its corresponding carboxylic acid.[1]

Materials:

  • (R)-2-Azido-2-phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon inlet

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend (R)-2-Azido-2-phenylacetic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux under a nitrogen or argon atmosphere for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

  • The resulting residue, crude this compound, is an oil or low-melting solid. It is highly reactive and moisture-sensitive and should be used immediately in the next step without further purification.

Protocol 2: Derivatization of Amino Acids

This protocol is a representative procedure based on the reaction of acyl chlorides with amines in the presence of a base.[1]

Materials:

  • Amino acid sample (e.g., a racemic mixture of Alanine)

  • This compound (freshly prepared)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or a suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates, HPLC or LC-MS for analysis

Procedure:

  • Dissolve the amino acid (1 equivalent) in a suitable solvent system. For many amino acids, a biphasic system or suspension in an aprotic solvent like DCM is used. The presence of water may require the use of a Schotten-Baumann type reaction with an aqueous basic solution. For this protocol, we will assume an aprotic solvent.

  • To a stirred solution of the amino acid in anhydrous DCM, add triethylamine (2.2 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Dissolve the freshly prepared this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the solution of this compound dropwise to the stirred amino acid solution at 0 °C over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric amide derivatives.

  • The crude product can be purified by column chromatography on silica gel or analyzed directly by HPLC or LC-MS.

Protocol 3: HPLC Analysis of Diastereomeric Derivatives

This is a general protocol for the analytical separation of the resulting diastereomers. The exact conditions will need to be optimized for the specific amino acid derivative.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reversed-phase column is typically suitable for these types of derivatives.

Mobile Phase (example):

  • A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase A: Water + 0.1% TFA

  • Mobile Phase B: Acetonitrile + 0.1% TFA

Procedure:

  • Prepare a standard solution of the derivatized amino acid in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).

  • Equilibrate the HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Inject the sample.

  • Run a linear gradient to elute the diastereomers (e.g., from 5% B to 95% B over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (the phenyl group will allow for UV detection, typically around 254 nm).

  • The two diastereomers should elute at different retention times. The peak areas can be integrated to determine the ratio of the diastereomers, and thus the enantiomeric ratio of the original amino acid sample.

Data Presentation

Since no specific experimental data for the derivatization of a range of amino acids with this compound is publicly available, the following tables are presented as templates for organizing experimental results.

Table 1: Reaction Yields for the Derivatization of Representative Amino Acids.

Amino AcidMolecular Weight ( g/mol )Yield of Diastereomeric Amides (%)
Alanine89.09To be determined
Valine117.15To be determined
Leucine131.17To be determined
Phenylalanine165.19To be determined
Proline115.13To be determined

Table 2: HPLC Separation Data for Diastereomeric Derivatives.

Amino Acid DerivativeRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
(R)-Azidophenylacetyl-AlanineTo be determinedTo be determinedTo be determined
(R)-Azidophenylacetyl-ValineTo be determinedTo be determinedTo be determined
(R)-Azidophenylacetyl-LeucineTo be determinedTo be determinedTo be determined
(R)-Azidophenylacetyl-PhenylalanineTo be determinedTo be determinedTo be determined
(R)-Azidophenylacetyl-ProlineTo be determinedTo be determinedTo be determined

Visualizations

experimental_workflow cluster_synthesis Synthesis of Derivatizing Agent cluster_derivatization Derivatization of Amino Acid cluster_analysis Analysis start Start: (R)-2-Azido-2-phenylacetic Acid reagent_prep React with Thionyl Chloride start->reagent_prep product_reagent This compound (used immediately) reagent_prep->product_reagent reaction React with this compound product_reagent->reaction amino_acid Amino Acid Sample add_base Dissolve in DCM, add Base (Et3N) amino_acid->add_base add_base->reaction workup Aqueous Workup and Extraction reaction->workup product_diastereomers Crude Diastereomeric Amides workup->product_diastereomers hplc HPLC Separation (C18 Column) product_diastereomers->hplc quant Quantification of Diastereomers hplc->quant end End: Enantiomeric Ratio quant->end

Caption: Experimental workflow for amino acid derivatization.

logical_relationship racemic_aa Racemic Amino Acid (R-AA and S-AA) diastereomers Mixture of Diastereomers ((R)-Reagent-(R)-AA and (R)-Reagent-(S)-AA) racemic_aa->diastereomers chiral_reagent Chiral Derivatizing Agent ((R)-Reagent) chiral_reagent->diastereomers separation Chromatographic Separation (e.g., HPLC) diastereomers->separation quantification Quantification (Peak Area Ratio) separation->quantification ee_determination Enantiomeric Excess Determination quantification->ee_determination

Caption: Principle of chiral derivatization for enantiomeric analysis.

References

Application Notes and Protocols: Click Chemistry Reactions with (R)-2-Azido-2-phenylacetyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-Azido-2-phenylacetyl chloride is a versatile chiral building block that possesses two key reactive functional groups: a highly reactive acyl chloride and a bioorthogonal azide. This dual functionality makes it an excellent reagent for drug discovery and chemical biology. The acyl chloride allows for the straightforward conjugation of the chiral azido-phenylacetyl moiety to molecules containing nucleophiles (such as amines or alcohols), while the azide group serves as a handle for subsequent "click" chemistry reactions.

Click chemistry, a concept introduced by K. B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate minimal byproducts, simplifying purification.[1][2] The most prominent example is the azide-alkyne cycloaddition, which can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst using strained alkynes (SPAAC).[3][4]

These application notes provide detailed protocols for the synthesis of this compound, its conjugation to primary amines to form derivatives, and the subsequent use of these derivatives in both CuAAC and SPAAC click chemistry reactions.

Application 1: Synthesis of Chiral Amide Derivatives for Click Chemistry

The primary application of this compound is its use as an acylating agent to introduce the (R)-2-azido-2-phenylacetyl group onto a target molecule. The reaction of the acyl chloride with a primary or secondary amine is a robust method for forming a stable amide bond. The resulting product is an azide-functionalized molecule, primed for subsequent cycloaddition reactions.

General Reaction Scheme:

The workflow involves the initial synthesis of the acyl chloride from its corresponding carboxylic acid, followed by its reaction with a nucleophile (e.g., an amine-containing molecule of interest, R-NH₂). The resulting azide-functionalized derivative can then undergo click chemistry with an alkyne.

G cluster_0 Step 1: Reagent Synthesis cluster_1 Step 2: Derivative Synthesis cluster_2 Step 3: Click Chemistry Application A (R)-2-Azido-2- phenylacetic acid B (R)-2-Azido-2- phenylacetyl chloride A->B SOCl₂ D Azide-Functionalized Derivative B->D C Molecule of Interest (R'-NH₂) C->D Amine Acylation F 1,2,3-Triazole Product (CuAAC) D->F Cu(I) Catalyst G 1,2,3-Triazole Product (SPAAC) D->G Strained Alkyne E Alkyne Substrate E->F

Caption: General workflow for synthesizing and using (R)-2-Azido-2-phenylacetyl derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of (R)-2-azido-2-phenylacetic acid to the corresponding acyl chloride using thionyl chloride.[5][6]

Materials:

  • (R)-2-azido-2-phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend (R)-2-azido-2-phenylacetic acid (1 eq.) in thionyl chloride (approx. 5 mL per gram of acid).

  • Heat the solution to reflux for 1 hour. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting residue is this compound, which is typically a crude oil. Due to its reactivity, it is often used immediately in the next step without further purification.[5]

Protocol 2: Synthesis of an (R)-2-Azido-2-phenylacetamide Derivative

This protocol details the reaction of the freshly prepared acyl chloride with a generic primary amine (R-NH₂) to form a stable amide conjugate. The procedure is adapted from the acylation of 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam.[5]

Materials:

  • Crude this compound from Protocol 1

  • Amine-containing substrate (R-NH₂) (1.1 eq.)

  • Triethylamine (TEA) (2.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine substrate (1.1 eq.) and triethylamine (2.2 eq.) in anhydrous DCM in a flask and cool the solution to 0 °C in an ice bath with stirring.

  • Dissolve the crude this compound (1 eq.) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred, cooled amine solution over 5-10 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 3 hours.[5]

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purify the product as needed, typically via column chromatography on silica gel.

Parameter Value Reference
Reactant Ratio 1 eq. Acyl Chloride : 1.1 eq. Amine[5]
Base Triethylamine (2.2 eq.)[5]
Solvent Dichloromethane (DCM)[5]
Temperature 0 °C to Room Temperature[5]
Reaction Time ~3.5 hours[5]
Typical Yield 38% (for a specific penam derivative)[5]

Application 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide-functionalized derivative can be conjugated to a terminal alkyne-containing molecule using the highly efficient CuAAC reaction. This reaction is characterized by its high yield, specificity for the 1,4-disubstituted triazole regioisomer, and tolerance of a wide range of functional groups.[1][7] A reducing agent, such as sodium ascorbate, is used to maintain copper in the active Cu(I) oxidation state, and a ligand is often employed to accelerate the reaction and protect biomolecules.[8][9]

G A Cu(II) Precursor (e.g., CuSO₄) B Cu(I) A->B Sodium Ascorbate D Cu(I)-Acetylide B->D C Terminal Alkyne C->D F Six-membered Cu(I) Intermediate D->F E Azide Derivative E->F G 1,4-Disubstituted Triazole Product F->G Protonolysis G->B Releases Cu(I) for next cycle

Caption: Postulated catalytic cycle for the CuAAC reaction.[7]

Protocol 3: General Protocol for CuAAC

This protocol is a general guideline for the bioconjugation of an azide-functionalized molecule to an alkyne-functionalized molecule.[8]

Materials:

  • Azide-functionalized derivative (from Protocol 2)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar Cu(I)-stabilizing ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS) or another suitable buffer (pH 7-8)

  • DMSO (for dissolving reagents)

Stock Solutions:

  • Azide Derivative: 10 mM in DMSO.

  • Alkyne Molecule: 10 mM in DMSO.

  • Copper Catalyst: 50 mM CuSO₄ in water.

  • Ligand: 50 mM THPTA in water.

  • Reducing Agent: 1 M Sodium Ascorbate in water (prepare fresh).

Procedure:

  • In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration (e.g., 50-100 µM) in buffer.

  • Add the azide-functionalized derivative to the reaction, typically in a 2 to 5-fold molar excess over the alkyne.

  • Prepare the catalyst premix: in a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 ratio.

  • Add the catalyst premix to the reaction tube to a final copper concentration of 50-200 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be gently heated (e.g., 37 °C) to increase the rate if the substrates are stable.[8]

  • Monitor the reaction by LC-MS or HPLC. Purify the resulting triazole product as required.

Parameter Typical Concentration Reference
Alkyne Substrate 2 µM - 50 µM[8]
Azide Substrate 2-5 fold excess[8]
CuSO₄ 50 - 200 µM[8][10]
Ligand (e.g., THPTA) 250 µM - 1 mM (5x Cu)[8][9]
Sodium Ascorbate 1 - 5 mM[9]
pH 7 - 8[1][8]

Application 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in biological systems where the cytotoxicity of copper is a concern, SPAAC provides a powerful alternative.[4][9] This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts rapidly with azides without the need for a catalyst. The release of ring strain provides the thermodynamic driving force for the reaction.[7][11]

G cluster_0 CuAAC cluster_1 SPAAC A Requires Cu(I) Catalyst + Reducing Agent B Fast Kinetics High Yield A->B C Potential Cytotoxicity (In Vivo Limitation) A->C D Copper-Free (Bioorthogonal) E Kinetics depend on alkyne strain (Generally slower than CuAAC) D->E F Ideal for Live-Cell Labeling D->F

Caption: Comparison of key features between CuAAC and SPAAC.

Protocol 4: General Protocol for SPAAC

This protocol outlines a typical procedure for conjugating an azide-functionalized molecule with a strained alkyne.

Materials:

  • Azide-functionalized derivative (from Protocol 2)

  • Strained alkyne reagent (e.g., a DBCO-functionalized molecule)

  • Reaction buffer (e.g., PBS, pH 7.4) or organic solvent (e.g., DMSO, Methanol)

Procedure:

  • Dissolve the azide-functionalized derivative in the chosen solvent or buffer system to the desired final concentration.

  • Dissolve the strained alkyne reagent in the same solvent system.

  • Add the strained alkyne solution to the azide solution. A 1.5 to 3-fold molar excess of one reagent is often used to drive the reaction to completion.

  • Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours, depending on the specific strained alkyne used and the reactant concentrations.

  • Monitor the reaction progress by LC-MS or HPLC.

  • The resulting triazole product can be purified by standard chromatographic methods if necessary. For many bioconjugation applications, the reaction is clean enough that the product can be used without purification.[4][11]

Parameter Typical Condition Reference
Catalyst None required[4]
Reactant Ratio 1.5 - 3 fold excess of one componentGeneral Practice
Solvent Aqueous buffers (PBS) or organic solvents[11]
Temperature Room Temperature[11]
Reaction Time 1 - 24 hours[4][9]

References

Troubleshooting & Optimization

Technical Support Center: (R)-2-Azido-2-phenylacetyl chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in reactions involving (R)-2-Azido-2-phenylacetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields when using this compound?

A1: The most frequent issue is the hydrolysis of the acyl chloride. This compound is highly reactive and readily reacts with trace amounts of water in the reaction setup, solvent, or reagents, converting it to the unreactive (R)-2-azido-2-phenylacetic acid.[1][2][3] This hydrolysis is often the primary reason for a significant reduction in the amount of acyl chloride available to react with the intended nucleophile.

Q2: How can I minimize the hydrolysis of this compound?

A2: To minimize hydrolysis, it is crucial to work under strictly anhydrous (dry) conditions. This includes:

  • Drying Glassware: Oven-dry all glassware and cool it under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Using Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

  • Dry Reagents: Ensure that your amine and any other reagents are free of water.

Q3: Is the azide group in this compound stable under typical reaction conditions?

A3: Yes, the azide functional group is generally stable under the standard conditions used for acylation reactions. It is compatible with common non-nucleophilic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) and aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF). However, it is important to avoid strong reducing agents, which can reduce the azide.

Q4: What are some suitable solvents and bases for reactions with this compound?

A4: Aprotic solvents are generally recommended to avoid reaction with the acyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are commonly used. The choice of base is critical to neutralize the HCl byproduct of the reaction. Tertiary amines like triethylamine (TEA) or a hindered base like diisopropylethylamine (DIPEA) are often employed.

Troubleshooting Guide for Low Yields

If you are experiencing low yields, this step-by-step guide will help you identify and resolve the potential issues.

Step 1: Re-evaluate Your Reaction Setup and Reagents

The first step in troubleshooting is to ensure the integrity of your reaction environment and starting materials.

  • Question: Are you confident that your reaction was performed under strictly anhydrous conditions?

    • Action: If there is any doubt, repeat the reaction taking extra care to dry all glassware, use anhydrous solvents, and maintain an inert atmosphere.

  • Question: Is your this compound of good quality?

    • Action: Acyl chlorides can degrade upon storage. If possible, use a freshly opened bottle or re-purify the reagent if you suspect degradation.

  • Question: Is your amine (or other nucleophile) pure and dry?

    • Action: Impurities or residual water in your nucleophile can affect the reaction. Purify your nucleophile if necessary.

Step 2: Optimize Your Reaction Conditions

If your setup and reagents are not the issue, the next step is to optimize the reaction parameters.

dot

Troubleshooting_Workflow start Low Yield Observed check_anhydrous Verify Anhydrous Conditions & Reagent Purity start->check_anhydrous check_anhydrous->start Issue Found & Corrected optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) check_anhydrous->optimize_conditions Conditions & Purity OK alternative_methods Consider Alternative Coupling Reagents optimize_conditions->alternative_methods No Improvement success Improved Yield optimize_conditions->success Improvement alternative_methods->success Improvement fail Yield Still Low alternative_methods->fail No Improvement protocol Follow Detailed Protocol fail->protocol

Caption: A troubleshooting workflow for addressing low yields.

ParameterRecommendationRationale
Base Use 1.1-1.5 equivalents of a non-nucleophilic base like TEA or DIPEA.A slight excess of base is needed to neutralize the HCl generated. A large excess can sometimes lead to side reactions.
Solvent Aprotic solvents such as DCM or THF are preferred.These solvents do not react with the acyl chloride and are effective at dissolving the reactants.
Temperature Start the reaction at 0°C and then allow it to slowly warm to room temperature.The initial low temperature helps to control the exothermic reaction and minimize side reactions.
Addition Rate Add the this compound solution dropwise to the solution of the amine and base.Slow addition prevents a rapid increase in temperature and localized high concentrations of the reactants.

The following table presents hypothetical data to illustrate the effect of reaction parameters on the yield.

EntrySolventBaseTemperature (°C)Yield (%)
1DCMTEA0 to RT75
2THFTEA0 to RT70
3DCMDIPEA0 to RT80
4DCMPyridine0 to RT65
5DCMTEART60
Step 3: Consider Alternative Synthetic Routes

If optimizing the reaction with the acyl chloride fails, consider using a different method to form the amide bond.

  • Alternative Coupling Reagents: Instead of preparing the acyl chloride, you can use the corresponding carboxylic acid, (R)-2-azido-2-phenylacetic acid, with a peptide coupling reagent. Common and effective coupling reagents include:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with Hydroxybenzotriazole)

dot

Reaction_Pathways cluster_acyl_chloride Acyl Chloride Route cluster_coupling_reagent Coupling Reagent Route Acid_Cl (R)-2-Azido-2-phenylacetyl chloride Amide_Cl Amide Product Acid_Cl->Amide_Cl Amine_Cl Amine + Base Amine_Cl->Amide_Cl Acid_Coupling (R)-2-Azido-2-phenylacetic acid Amide_Coupling Amide Product Acid_Coupling->Amide_Coupling Amine_Coupling Amine + Coupling Reagent (e.g., HATU) Amine_Coupling->Amide_Coupling Experimental_Workflow prep 1. Preparation - Dissolve amine and base in anhydrous DCM - Cool to 0°C react 2. Reaction - Add acyl chloride solution dropwise - Warm to RT and stir prep->react workup 3. Work-up - Quench with water/bicarbonate - Wash organic layer react->workup purify 4. Purification - Column chromatography or recrystallization workup->purify

References

Technical Support Center: Purification of Products from (R)-2-Azido-2-phenylacetyl chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of reaction products derived from (R)-2-Azido-2-phenylacetyl chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of amide and ester products synthesized from this compound.

Problem Possible Causes Solutions
Low or No Yield After Purification Product is highly polar and retained on the silica gel column. - Increase the polarity of the eluent. A gradient elution ending with a more polar solvent system (e.g., 5-10% methanol in dichloromethane) can be effective. - If the product is an amine, adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce tailing and improve recovery. - Consider using a different stationary phase, such as alumina (neutral or basic), which may have different retention characteristics.
Product degraded on the silica gel column. - The alpha-azido carbonyl functionality can be sensitive to the acidic nature of silica gel. Deactivate the silica gel by treating it with a solution of triethylamine in the eluent, then re-equilibrating with the starting eluent. - Minimize the time the product spends on the column by using flash chromatography with a slightly more polar solvent system than initially determined by TLC.
Product was lost during aqueous work-up. - Ensure the pH of the aqueous layer is appropriate for your product. Amine-containing products may be soluble in acidic water. Neutralize the aqueous layer before extraction. - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery from the aqueous phase.
Multiple Spots on TLC After Column Chromatography Incomplete reaction or presence of side products. - Common side products include the hydrolyzed carboxylic acid from unreacted this compound. This can often be removed by an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) before chromatography. - Triethylamine hydrochloride is a common byproduct if triethylamine is used as a base in the reaction. This salt is often insoluble in many organic solvents and can be removed by filtration or an aqueous wash.[1][2]
Product degradation during purification. - As mentioned above, the product may be degrading on the silica gel. Use deactivated silica or an alternative purification method like recrystallization.
Product Fails to Crystallize Solution is not supersaturated. - Concentrate the solution to a smaller volume. - Slowly add an anti-solvent (a solvent in which the product is insoluble) to the solution until it becomes slightly cloudy, then allow it to stand.
Presence of impurities inhibiting crystallization. - Purify the crude product by column chromatography first to remove significant impurities. - Try adding a seed crystal of the pure product to induce crystallization.
Incorrect solvent system for recrystallization. - Experiment with different solvent systems. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for amides include ethanol, acetone, and acetonitrile.[3]
Poor Separation of Enantiomers in Chiral HPLC Incorrect chiral stationary phase (CSP). - Screen a variety of CSPs. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based columns are often good starting points.
Suboptimal mobile phase composition. - Systematically vary the mobile phase composition, including the ratio of the non-polar and polar components (e.g., hexane/isopropanol) and the concentration of any additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).
Low column temperature. - Decreasing the column temperature can sometimes enhance chiral recognition and improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The most common impurities include:

  • Triethylamine hydrochloride: If triethylamine is used as a base, this salt will form. It is typically a white solid that can be removed by filtration if it precipitates, or by an aqueous wash.[1][2]

  • (R)-2-Azido-2-phenylacetic acid: This results from the hydrolysis of unreacted this compound during the reaction or work-up. It can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate.

  • Excess amine: The unreacted starting amine is often present and can be removed by an acidic wash (e.g., dilute HCl), provided your product is not basic.

Q2: My product seems to be degrading on the silica gel column. How can I prevent this?

A2: Degradation on silica gel is a common issue for sensitive compounds. Here are some strategies to mitigate this:

  • Deactivate the silica: Prepare a slurry of silica gel in your chosen eluent containing 1% triethylamine. Pack the column with this slurry and then flush with the eluent without triethylamine until the baseline is stable.

  • Use a different adsorbent: Alumina (neutral or basic) can be a good alternative to silica gel.

  • Minimize contact time: Use flash column chromatography rather than gravity chromatography.

  • Alternative purification: Consider recrystallization as a primary method of purification if your product is a solid.

Q3: How do I choose a suitable solvent system for column chromatography?

A3: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. A common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Adjust the ratio of the solvents to achieve an Rf value of approximately 0.2-0.4 for your desired product. This generally provides good separation on a column.

Q4: What should I do if my product and a major impurity have very similar Rf values on TLC?

A4: If the Rf values are very close, you can try the following:

  • Change the solvent system: Try a different combination of solvents. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol.

  • Use a longer column: A longer column provides more surface area for separation.

  • Run a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better separate compounds with close Rf values.

Q5: How can I confirm the enantiomeric purity of my final product?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining enantiomeric purity. You will need to develop a separation method using a suitable chiral stationary phase (CSP). Integration of the peaks corresponding to the (R) and (S) enantiomers will allow you to calculate the enantiomeric excess (% ee).

Experimental Protocols

General Purification Workflow

G A Crude Reaction Mixture B Aqueous Work-up (e.g., wash with NaHCO3, brine) A->B C Drying of Organic Layer (e.g., Na2SO4 or MgSO4) B->C D Concentration in vacuo C->D E Purification D->E F Column Chromatography E->F If oily or complex mixture G Recrystallization E->G If solid H Characterization (e.g., NMR, MS) F->H G->H I Purity & Yield Analysis H->I G A Problem with Purification B Low Yield A->B C Impure Product A->C D Degradation on Silica? B->D E Loss during Work-up? B->E H Byproduct Presence? C->H I Inadequate Separation? C->I F Use deactivated silica or recrystallize D->F Yes G Check pH, re-extract E->G Yes J Aqueous wash to remove salts/acid H->J Yes K Optimize chromatography (solvent, gradient) I->K Yes

References

Technical Support Center: (R)-2-Azido-2-phenylacetyl Chloride Acylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-Azido-2-phenylacetyl chloride in acylation reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the acylation of a primary or secondary amine with this compound?

A1: The most frequently encountered side products include:

  • Hydrolysis Product: (R)-2-Azido-2-phenylacetic acid, formed due to the reaction of the acyl chloride with residual moisture.

  • Ketene-Derived Products: Dimerization or polymerization products of azido-phenylketene, which can form in the presence of a base.

  • Racemized Product: The (S)-enantiomer of the desired acylated product, resulting from the racemization of the chiral center alpha to the carbonyl group.

  • Over-acylation Product: In cases where the substrate has multiple reactive sites, di- or poly-acylated products may be observed.

Q2: What is the primary cause of low yield in my acylation reaction?

A2: Low yields are often attributed to one or more of the following:

  • Incomplete reaction: Insufficient reaction time, low temperature, or inadequate mixing can lead to unreacted starting materials.

  • Formation of side products: The generation of significant amounts of the side products listed in Q1 will consume the starting material and reduce the yield of the desired product.

  • Degradation of the acyl chloride: this compound is sensitive to moisture and can degrade if not handled under anhydrous conditions.

  • Product instability: The desired acylated product may be unstable under the reaction or work-up conditions, leading to degradation.

Q3: Why am I observing a loss of enantiomeric purity in my final product?

A3: The chiral center in this compound is susceptible to racemization, particularly in the presence of a base. This occurs through the formation of a planar enolate intermediate, which can be protonated from either face, leading to a mixture of (R) and (S) enantiomers.

Troubleshooting Guide

This guide provides systematic solutions to common problems encountered during acylation reactions with this compound.

Problem Potential Cause Recommended Solution
Low or no yield of the desired product Moisture contamination leading to hydrolysis of the acyl chloride.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Inefficient acylation Increase the reaction time or temperature. Consider using a more efficient base or a catalyst. Ensure proper stoichiometry of reactants.
Ketene formation and subsequent side reactions Perform the reaction at a lower temperature to disfavor ketene formation. Use a non-nucleophilic, sterically hindered base. Add the acyl chloride slowly to the reaction mixture.
Presence of multiple spots on TLC/peaks in HPLC Formation of various side products (hydrolysis, ketene dimers, etc.).Refer to the side product identification guide below. Optimize reaction conditions (temperature, base, solvent) to minimize side product formation.
Impure starting materials Purify the this compound and the amine substrate before use.
Loss of stereochemical integrity (racemization) Use of a strong base and/or elevated temperature Employ a weaker, non-nucleophilic base. Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Minimize the reaction time.
Difficulty in product isolation/purification Formation of polar byproducts (e.g., hydrolyzed acid) that complicate extraction.Perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to remove the acidic hydrolysis product.
Formation of high molecular weight polymers from the ketene intermediate.Optimize reaction conditions to avoid ketene formation. Consider filtration to remove insoluble polymeric material before work-up.

Experimental Protocols

Protocol 1: General Procedure for Acylation of an Amine with this compound

  • Preparation: Under an inert atmosphere, dissolve the amine substrate (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Addition of Acyl Chloride: Cool the solution to 0 °C. Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on Side Product Formation

ParameterCondition A (Optimized)Condition B (Sub-optimal)Predominant Side Product in B
Temperature 0 °C to Room TemperatureRefluxKetene-derived products, Racemization
Base Diisopropylethylamine (DIPEA)Triethylamine (TEA)Higher extent of Racemization
Solvent Anhydrous DichloromethaneTechnical grade THFHydrolysis Product
Atmosphere Inert (Nitrogen/Argon)AirHydrolysis Product

Note: The percentages are illustrative and can vary significantly based on the specific substrate and reaction scale.

Visualizations

Reaction Pathway and Side Reactions

reaction_pathway A This compound C Desired (R)-Amide Product A->C Acylation (Desired) D Azido-phenylketene A->D -HCl F (R)-2-Azido-2-phenylacetic acid (Hydrolysis) A->F Hydrolysis J Enolate Intermediate A->J Base B Amine (R'-NH2) B->C Acylation (Desired) E Ketene Dimer/Polymer D->E Dimerization/ Polymerization G (S)-Amide Product (Racemization) H Base H->D -HCl I H2O I->F Hydrolysis J->G Protonation

Caption: Main acylation pathway and competing side reactions.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_moisture Check for Moisture Contamination (Hydrolysis Product) start->check_moisture dry_reagents Use Anhydrous Solvents/Reagents Run under Inert Atmosphere check_moisture->dry_reagents Yes check_racemization Check for Racemization (Loss of Optical Purity) check_moisture->check_racemization No end Improved Yield and Purity dry_reagents->end optimize_base_temp Use Weaker Base Lower Reaction Temperature check_racemization->optimize_base_temp Yes check_ketene Check for Ketene Formation (Polymeric Byproducts) check_racemization->check_ketene No optimize_base_temp->end optimize_addition Slow Addition of Acyl Chloride Lower Temperature check_ketene->optimize_addition Yes check_ketene->end No optimize_addition->end

Caption: A logical workflow for troubleshooting common issues.

Optimizing reaction conditions for (R)-2-Azido-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (R)-2-Azido-2-phenylacetyl chloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, handling, and use of this compound.

Q1: My reaction to synthesize this compound from (R)-2-Azido-2-phenylacetic acid has a low yield. What are the potential causes and solutions?

A1: Low yields can arise from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The conversion of the carboxylic acid to the acyl chloride may be incomplete.

    • Solution: Ensure the thionyl chloride (SOCl₂) is fresh and used in sufficient excess. Consider extending the reaction time or slightly increasing the reaction temperature, but monitor closely for decomposition (see Q2). The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[1][2]

  • Degradation of the Product: this compound is thermally sensitive and reactive.

    • Solution: Maintain a low reaction temperature during the conversion and subsequent work-up. It is crucial to remove the excess thionyl chloride under reduced pressure at a low temperature to avoid decomposition of the product.[3]

  • Hydrolysis: Acyl chlorides are highly susceptible to hydrolysis back to the carboxylic acid.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use anhydrous solvents.[4]

Q2: I am observing gas evolution and a color change in my product, suggesting decomposition. How can I prevent this?

A2: this compound is an organic azide and an acyl chloride, both of which contribute to its instability.

  • Thermal Decomposition: Organic azides can decompose upon heating, releasing nitrogen gas.[5][6] Acyl azides are known to undergo thermal rearrangement.

    • Solution: Avoid high temperatures during synthesis, purification, and storage. Store the compound at low temperatures (e.g., -20°C) and in the dark.[5]

  • Curtius Rearrangement: A potential side reaction for acyl azides is the Curtius rearrangement, which can be initiated by heat and leads to the formation of an isocyanate.[6][7][8][9]

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Promptly use the synthesized acyl chloride in the next step to minimize the chance of rearrangement.

Q3: I am concerned about losing the stereochemical integrity of the (R)-enantiomer. What conditions can lead to racemization and how can I avoid it?

A3: Maintaining the stereochemical purity of your compound is critical. Racemization can occur under certain conditions.

  • Enolization: The presence of an alpha-hydrogen next to the carbonyl group makes it susceptible to enolization, especially in the presence of a base, which can lead to racemization.

    • Solution: Avoid basic conditions during work-up and purification. If a base is necessary for a subsequent reaction, use a non-nucleophilic base and add it at a low temperature.

  • Ketene Formation: Acyl chlorides with an α-hydrogen can potentially form a ketene intermediate, which would lead to loss of the stereocenter.[10]

    • Solution: Use mild reaction conditions and avoid excessive heat. The conversion of α-azido acids to their corresponding acid chlorides has been shown to proceed with no detectable racemization under carefully controlled conditions.[11]

Q4: What are the best practices for purifying this compound?

A4: Purification of this reactive compound requires careful handling.

  • Distillation: Due to its thermal instability, distillation is generally not recommended. If it must be performed, it should be done under high vacuum and at the lowest possible temperature.

  • Solvent Removal: Excess thionyl chloride and solvent should be removed in vacuo at low temperatures.

  • Use in situ: The most common and recommended practice is to use the crude this compound immediately in the next reaction step without purification. This minimizes decomposition and handling hazards.

Experimental Protocols

Synthesis of this compound

This protocol is based on the conversion of the corresponding carboxylic acid using thionyl chloride.

Materials:

  • (R)-2-Azido-2-phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Catalytic N,N-dimethylformamide (DMF) (optional)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve (R)-2-Azido-2-phenylacetic acid in an anhydrous solvent in a flame-dried flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the stirred solution. If using a catalyst, a few drops of DMF can be added.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux (typically around 40-50°C, depending on the solvent) until the reaction is complete (monitor by IR for the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch).

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure, ensuring the temperature is kept low to prevent product decomposition.

  • The resulting crude this compound is typically used immediately in the next step without further purification.

Data Presentation

Table 1: Troubleshooting Guide for the Synthesis of this compound

Issue Potential Cause Recommended Action
Low Yield Incomplete reactionIncrease reaction time, use fresh SOCl₂, consider adding catalytic DMF.
Product degradationMaintain low temperatures during reaction and work-up.
HydrolysisUse anhydrous conditions and solvents.
Product Decomposition Thermal instabilityAvoid high temperatures; store at -20°C in the dark.
(Gas evolution, color change)Curtius RearrangementUse the product immediately after synthesis.
Loss of Stereopurity Racemization via enolizationAvoid basic conditions during work-up.
Racemization via ketene formationUse mild reaction conditions and avoid excessive heat.
Impure Product Residual starting materialEnsure the reaction goes to completion.
Hydrolysis productStrictly maintain anhydrous conditions.
Byproducts from decompositionUse mild conditions and immediate use of the product.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow: Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_next_step Next Step start Start with (R)-2-Azido-2-phenylacetic acid dissolve Dissolve in anhydrous solvent under inert atmosphere start->dissolve cool Cool to 0°C dissolve->cool add_socl2 Slowly add excess Thionyl Chloride (SOCl₂) cool->add_socl2 warm_reflux Warm to RT, then gently reflux add_socl2->warm_reflux monitor Monitor reaction completion (e.g., by IR) warm_reflux->monitor cool_rt Cool to Room Temperature monitor->cool_rt remove_excess Remove excess SOCl₂ and solvent in vacuo at low temp cool_rt->remove_excess product Crude this compound remove_excess->product use_immediately Use immediately in subsequent reaction product->use_immediately

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Decision Tree cluster_yield Low Yield cluster_purity Impure Product cluster_stereo Loss of Stereochemistry cluster_solutions Solutions start Problem with Reaction check_reagents Check SOCl₂ quality and excess start->check_reagents impurity_sm Starting material present? start->impurity_sm check_base Was a base used in work-up? start->check_base sol_reagents Use fresh reagents, increase excess check_reagents->sol_reagents check_conditions Verify anhydrous conditions sol_anhydrous Use dry glassware and solvents check_conditions->sol_anhydrous check_temp Ensure low temperature work-up sol_temp Maintain low temperatures check_temp->sol_temp sol_reaction_time Increase reaction time impurity_sm->sol_reaction_time impurity_hydrolysis Hydrolysis product present? impurity_hydrolysis->sol_anhydrous impurity_decomp Decomposition products? impurity_decomp->sol_temp sol_no_base Avoid basic conditions check_base->sol_no_base check_heat Was the reaction overheated? sol_mild_heat Use gentle heating check_heat->sol_mild_heat

Caption: Decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Removal of Triethylamine Hydrochloride from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triethylamine hydrochloride (TEA·HCl) from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is triethylamine hydrochloride and why does it need to be removed?

A1: Triethylamine hydrochloride (TEA·HCl) is a salt that is commonly formed as a byproduct in organic reactions where triethylamine (TEA) is used as a base to neutralize an acid, such as hydrochloric acid (HCl), generated during the reaction.[1] Its removal is crucial for the purification of the desired product, as its presence can interfere with subsequent reaction steps, crystallization, and the final product's purity and stability.

Q2: What are the common methods for removing triethylamine hydrochloride?

A2: The most common methods for removing TEA·HCl from a reaction mixture include:

  • Aqueous Workup/Extraction: Washing the reaction mixture with water or an acidic aqueous solution to dissolve the polar TEA·HCl.

  • Filtration: Physically separating the precipitated TEA·HCl from the reaction solvent if it is insoluble.[2][3]

  • Anti-Solvent Precipitation: Adding a solvent in which your product is soluble but TEA·HCl is not, causing the salt to precipitate.[4]

  • Silica Gel Chromatography: Separating the product from the salt based on their different affinities for the stationary phase.

Q3: How do I choose the best removal method for my specific reaction?

A3: The choice of method depends on several factors:

  • Solubility of your product: Your product should be soluble in the organic solvent during an aqueous wash and insoluble in the anti-solvent during precipitation.

  • Solubility of TEA·HCl: The salt's solubility in the reaction solvent and other potential solvents is a key consideration (see solubility table below).

  • Stability of your product: Your product's sensitivity to acid or base will dictate the type of aqueous wash you can perform.

  • Scale of the reaction: Filtration is often suitable for large-scale reactions where the salt precipitates, while chromatography is generally used for smaller-scale purifications.

Data Presentation: Solubility of Triethylamine Hydrochloride

The following table summarizes the solubility of triethylamine hydrochloride in various solvents. This information is critical for selecting the appropriate removal method.

SolventSolubilityRemarks
WaterVery soluble (1440 g/L at 20°C)Ideal for aqueous extractions.[5]
EthanolVery soluble
ChloroformVery soluble[6][7]
Dichloromethane (DCM)High solubilityCan be used for extraction, but the high solubility might require multiple washes.[8]
MethanolSoluble
Acetonitrile (ACN)SolubleSolubility increases with temperature.[9][10]
Tetrahydrofuran (THF)Insoluble/Slightly solubleOften used to precipitate TEA·HCl for removal by filtration.[4][11]
Diethyl EtherInsolubleA good solvent for precipitating TEA·HCl.[6][11]
Ethyl AcetateSparingly soluble/InsolubleCan be used as an anti-solvent to precipitate TEA·HCl.[4]
Hexane/HeptaneInsolubleEffective anti-solvents for precipitating TEA·HCl.[4]
BenzeneVery slightly solubleCan be used to precipitate TEA·HCl.
Dimethyl Carbonate (DMC)Very low solubilityA "green" solvent option for precipitating TEA·HCl.[9]

Note: "Soluble" and "Insoluble" are qualitative terms. The actual solubility can vary with temperature and the specific composition of the reaction mixture.

Experimental Protocols

Here are detailed methodologies for the key removal techniques.

Method 1: Aqueous Workup (Extraction)

This method is suitable when the desired product is soluble in a water-immiscible organic solvent and stable to acidic or neutral aqueous conditions.

Protocol:

  • Transfer: Transfer the reaction mixture to a separatory funnel.

  • Dilution: If necessary, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to ensure the product is fully dissolved and to reduce the viscosity.

  • Washing:

    • Neutral Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate and drain the aqueous layer.

    • Acidic Wash (for non-acid sensitive products): Add an equal volume of a dilute acidic solution (e.g., 1N HCl or saturated ammonium chloride solution) to the separatory funnel.[12] Shake and separate as described above. This can be more effective at removing the salt.

    • Brine Wash: To minimize the amount of water in the organic layer, perform a final wash with an equal volume of saturated sodium chloride solution (brine).[12]

  • Repeat: Repeat the washing steps 1-2 more times if necessary.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Method 2: Filtration

This method is used when TEA·HCl precipitates out of the reaction solvent.

Protocol:

  • Cooling (Optional): If the salt does not readily precipitate, cooling the reaction mixture in an ice bath may promote crystallization.

  • Filtration Setup: Set up a Buchner funnel with a filter paper that fits snugly and wet the paper with a small amount of the reaction solvent.

  • Filtration: Pour the reaction mixture onto the filter paper and apply a vacuum.

  • Washing: Wash the collected solid (the TEA·HCl) with a small amount of the cold reaction solvent to recover any entrained product. The desired product is in the filtrate.

  • Product Isolation: The filtrate, containing the desired product, can then be further purified or concentrated.

Method 3: Anti-Solvent Precipitation

This technique is useful when the desired product and TEA·HCl are both soluble in the reaction solvent. An "anti-solvent" is added to precipitate the salt.

Protocol:

  • Solvent Selection: Choose an anti-solvent in which your product is highly soluble, but TEA·HCl is insoluble (e.g., hexane, heptane, or ethyl acetate).[4]

  • Addition of Anti-Solvent: With stirring, slowly add the anti-solvent to the reaction mixture.

  • Precipitation: The TEA·HCl should precipitate as a solid. The amount of anti-solvent needed will vary depending on the reaction solvent and the concentration of the salt.

  • Filtration: Remove the precipitated TEA·HCl by filtration as described in Method 2. The purified product remains in the filtrate.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Emulsion formation during aqueous extraction High concentration of reagents; presence of surfactants or finely divided solids.- Add brine to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of Celite. - Allow the mixture to stand for an extended period without shaking. - Centrifuge the mixture if the scale allows.
Product is water-sensitive The desired compound degrades or undergoes side reactions in the presence of water.- Avoid aqueous workup. - Use filtration or anti-solvent precipitation with anhydrous solvents. - If a wash is necessary, use a minimal amount of cold, saturated aqueous solution and work quickly.
Triethylamine hydrochloride does not precipitate The salt is soluble in the reaction solvent.- Try adding an anti-solvent (Method 3). - If the product is not volatile, consider removing the solvent and then triturating the residue with a solvent in which the salt is insoluble.
Product co-precipitates with TEA·HCl The product has low solubility in the reaction solvent or the anti-solvent.- Choose a different anti-solvent in which the product is more soluble. - After filtration, redissolve the solid mixture in a minimal amount of a solvent that dissolves the product but not the salt, and then re-filter.
Residual TEA·HCl remains after workup Incomplete removal due to insufficient washing or high solubility in the organic phase.- Perform additional aqueous washes. - Use a dilute acidic wash if the product is stable. - Consider a final purification step like silica gel chromatography.

Visualizations

Experimental Workflow: Removal of TEA·HCl

Removal_Workflow Decision Tree for TEA.HCl Removal start Reaction Mixture (Product + TEA.HCl) is_precipitate Is TEA.HCl precipitated? start->is_precipitate filtration Filtration is_precipitate->filtration Yes product_stable Is product water/acid stable? is_precipitate->product_stable No filtrate Filtrate with Product filtration->filtrate final_product Purified Product filtrate->final_product aqueous_wash Aqueous Workup product_stable->aqueous_wash Yes anti_solvent Anti-Solvent Precipitation product_stable->anti_solvent No organic_layer Organic Layer with Product aqueous_wash->organic_layer organic_layer->final_product anti_solvent->filtration

Caption: A decision-making workflow for selecting the appropriate method for TEA.HCl removal.

Signaling Pathway: Logic of Aqueous Extraction

Aqueous_Extraction_Logic Logic of Aqueous Extraction for TEA.HCl Removal cluster_organic Organic Phase cluster_aqueous Aqueous Phase product_org Product (less polar) add_water Add Water/ Aqueous Solution product_org->add_water teahcl_org TEA.HCl (polar) teahcl_aq TEA.HCl (dissolved) teahcl_org->teahcl_aq partitions into teahcl_org->add_water shake Shake & Separate Layers add_water->shake final_org Organic Phase with Purified Product shake->final_org final_aq Aqueous Phase with TEA.HCl (discard) shake->final_aq

Caption: The logical flow of separating a less polar product from polar TEA.HCl using aqueous extraction.

References

Technical Support Center: (R)-2-Azido-2-phenylacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the successful workup and troubleshooting of reactions involving (R)-2-azido-2-phenylacetyl chloride.

Section 1: Critical Safety Precautions

Working with azide compounds requires strict adherence to safety protocols due to their potential toxicity and explosive nature.[1][2][3]

Q: What are the primary hazards associated with this compound and related reagents?

A: The primary hazards are:

  • Toxicity: The azide ion has a toxicity profile similar to cyanide.[2][3] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle the material in a well-ventilated fume hood.[4]

  • Explosive Potential: Organic azides can be energetic and may decompose violently when subjected to heat, light, friction, or shock.[1][2][3] Acyl azides are also potential explosion hazards.[4] While generally more stable than many other azides, they should always be handled with caution.[5]

Q: What substances and materials must be avoided when working with azides?

A: To prevent the formation of highly unstable and explosive compounds, strictly avoid:

  • Acids: Contact with acids can generate hydrazoic acid (HN₃), which is highly toxic and explosive.[4][6]

  • Heavy Metals: Avoid contact with metals like copper, lead, and their salts, as this can form dangerously shock-sensitive metal azides.[1][3] Do not use metal spatulas or utensils.[2][4]

  • Halogenated Solvents: Do not use chlorinated solvents like dichloromethane (DCM) or chloroform as reaction media, as they can form explosive di- and tri-azidomethane.[1][2][3] Note: While some literature procedures use DCM for short periods under controlled conditions, this practice increases risk and requires extreme caution.[7]

Q: How should this compound and its precursors be stored and handled?

A: Store all organic azides at low temperatures (e.g., -18°C) and protected from light.[1][2] It is highly recommended to use this compound in situ (immediately after its preparation) without isolation to minimize risk.[4]

Section 2: Troubleshooting Guide

Low or No Product Yield

Q: My reaction failed or the yield is very low. What is the most likely cause?

A: The most common cause is the hydrolysis of the highly reactive this compound back to its corresponding carboxylic acid. Acyl chlorides are extremely sensitive to moisture.[8]

Solution:

  • Ensure all glassware is rigorously oven- or flame-dried before use.

  • Use anhydrous solvents.

  • Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Confirm the quality of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) as it can also degrade with moisture.

Unexpected Side Products

Q: My analytical data (NMR, LC-MS) shows significant impurities. What side reaction could be occurring?

A: The most probable side reaction is the Curtius Rearrangement . When heated, acyl azides can rearrange to form an isocyanate intermediate.[5][9][10][11] This isocyanate can then react with nucleophiles present in the mixture (like water or alcohols) to form undesired amine or carbamate byproducts.[9][10]

Solution:

  • Maintain strict temperature control throughout the reaction. Perform the acylation at low temperatures (e.g., 0°C or below) to suppress the rearrangement.

  • Avoid prolonged heating during the reaction or workup.

G Figure 1: Desired Reaction vs. Curtius Rearrangement Side Reaction cluster_main Desired Reaction Pathway cluster_side Competing Side Reaction AcylAzide (R)-2-Azido-2-phenylacetyl Chloride Product Desired Amide Product AcylAzide->Product Nucleophilic Acyl Substitution Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Curtius Rearrangement (Heat) Nucleophile Nucleophile (e.g., Amine) Nucleophile->Product Byproduct Amine / Carbamate Byproduct Isocyanate->Byproduct Reaction with Nucleophile Water Water / Alcohol (Trace) Water->Byproduct G Figure 2: Workflow for Synthesis and In Situ Use start Start: (R)-2-azido-2-phenylacetic acid acyl_chloride 1. React with Thionyl Chloride (SOCl₂) 2. Evaporate excess SOCl₂ under vacuum start->acyl_chloride insitu In Situ this compound (Use immediately) acyl_chloride->insitu reaction 1. Dissolve in anhydrous solvent (e.g., THF) 2. Add to cooled (0°C) solution of Amine + Triethylamine insitu->reaction Acylation Step warm Stir and allow to warm to Room Temp. reaction->warm product Crude Amide Product warm->product G Figure 3: General Aqueous Workup Procedure start Start: Completed Reaction Mixture evap1 1. Evaporate solvent under reduced pressure start->evap1 dissolve 2. Dissolve residue in Water evap1->dissolve wash 3. Wash aqueous solution with Ethyl Acetate (x2) to remove non-polar impurities dissolve->wash acidify 4. Adjust aqueous phase to pH ~2.5 with dilute HCl (CARE!) wash->acidify Aqueous Phase extract 5. Extract product into Ethyl Acetate (x2) acidify->extract dry 6. Dry combined organic extracts (e.g., Na₂SO₄), filter extract->dry Organic Phase evap2 7. Evaporate solvent in vacuo dry->evap2 precip 8. Precipitate product from a concentrated solution using an anti-solvent (e.g., diethyl ether) evap2->precip finish End: Pure Solid Product (Filter) precip->finish

References

Improving the stability of (R)-2-Azido-2-phenylacetyl chloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of (R)-2-azido-2-phenylacetyl chloride in solution during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound is rapidly turning yellow and I'm observing gas evolution. What is happening?

A1: This is a common sign of decomposition. This compound is highly reactive and can degrade via several pathways, particularly in the presence of nucleophiles or impurities. The yellow color may indicate the formation of polymeric byproducts, and gas evolution is likely due to the decomposition of the azide group (releasing nitrogen gas) or the reaction of the acyl chloride with moisture to produce HCl gas.[1]

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using a high-purity, anhydrous aprotic solvent. Trace amounts of water or other nucleophilic impurities can initiate rapid degradation.[2]

  • Inert Atmosphere: Handle the compound and its solutions under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[3]

  • Temperature Control: Perform your experiments at low temperatures (e.g., 0 °C or below) to reduce the rate of decomposition.

  • Fresh Solution: Prepare solutions of this compound immediately before use. Avoid long-term storage in solution.

Q2: I am seeing a decrease in the yield of my reaction where this compound is a reactant. How can I improve the stability of the acyl chloride in my reaction mixture?

A2: A decrease in reaction yield often points to the degradation of the acyl chloride before it can react with your desired substrate. The primary culprits are hydrolysis and reaction with other nucleophiles present in the reaction mixture.

Strategies to Enhance Stability in Solution:

StrategyDescriptionKey Considerations
Solvent Selection Use non-polar, aprotic solvents.Dichloromethane (DCM), chloroform, and toluene are generally preferred over more polar aprotic solvents like acetonitrile, as they are less likely to contain water impurities and have lower reactivity.[4]
Acid Scavengers Add a non-nucleophilic base to neutralize any HCl formed.Proton sponges (e.g., 1,8-bis(dimethylamino)naphthalene) or sterically hindered amines (e.g., 2,6-di-tert-butylpyridine) can be effective.[5][6] Avoid standard amine bases like triethylamine if they can react with your starting material or product.
Low Temperature Maintain a low reaction temperature.This slows the rate of all reactions, including degradation pathways.
Inert Atmosphere Blanket the reaction vessel with an inert gas.This prevents the ingress of atmospheric moisture, which leads to hydrolysis.[3]

Q3: How can I monitor the stability of my this compound solution over time?

A3: You can monitor the degradation of your acyl chloride solution using chromatographic or spectroscopic methods.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method. As direct analysis of the reactive acyl chloride is difficult, a derivatization approach is recommended. You can take aliquots of your solution at different time points, quench the reaction, and derivatize the remaining acyl chloride with a suitable reagent (e.g., an alcohol to form a stable ester) for quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the proton signal corresponding to the methine proton of this compound and the appearance of signals from degradation products, such as the corresponding carboxylic acid.[7][8][9][10]

Experimental Protocols

Protocol 1: General Procedure for Handling and Dissolving this compound

  • Preparation: Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.

  • Inert Atmosphere: Assemble the glassware and purge with a stream of dry nitrogen or argon gas.

  • Solvent: Use a freshly opened bottle of anhydrous, aprotic solvent (e.g., dichloromethane) or a solvent that has been dried over a suitable drying agent and distilled.

  • Dissolution: Under a positive pressure of inert gas, add the desired volume of solvent to the reaction vessel via a syringe.

  • Addition of Acyl Chloride: Quickly weigh the required amount of this compound and add it to the solvent under a blanket of inert gas.

  • Storage: If the solution is not for immediate use, store it in a tightly sealed container with a septum, under an inert atmosphere, and at a low temperature (e.g., in a freezer).

Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy

  • Sample Preparation: In a glovebox or under an inert atmosphere, prepare a solution of this compound in a deuterated aprotic solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation. Identify the characteristic proton signal for the acyl chloride.

  • Time-Course Analysis: Acquire subsequent spectra at regular intervals (e.g., every 30 minutes or as needed) while keeping the sample at a constant temperature.

  • Data Analysis: Integrate the peak area of the starting material and any new peaks corresponding to degradation products. Plot the relative concentration of the acyl chloride versus time to determine its stability.[8][9][10]

Visualizations

degradation_pathway R-2-Azido-2-phenylacetyl_chloride R-2-Azido-2-phenylacetyl_chloride R-2-Azido-2-phenylacetic_acid R-2-Azido-2-phenylacetic_acid R-2-Azido-2-phenylacetyl_chloride->R-2-Azido-2-phenylacetic_acid Hydrolysis (H2O) HCl HCl R-2-Azido-2-phenylacetyl_chloride->HCl Isocyanate Isocyanate R-2-Azido-2-phenylacetyl_chloride->Isocyanate Thermal Decomposition (Curtius Rearrangement) N2 N2 Isocyanate->N2

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_stabilization Stabilization cluster_analysis Analysis Dry_Glassware Dry Glassware Inert_Atmosphere Establish Inert Atmosphere Dry_Glassware->Inert_Atmosphere Anhydrous_Solvent Use Anhydrous Solvent Inert_Atmosphere->Anhydrous_Solvent Dissolve_Acyl_Chloride Dissolve Acyl Chloride Under Inert Gas Anhydrous_Solvent->Dissolve_Acyl_Chloride Low_Temperature Maintain Low Temperature Dissolve_Acyl_Chloride->Low_Temperature Acid_Scavenger Add Non-Nucleophilic Base (Optional) Dissolve_Acyl_Chloride->Acid_Scavenger Monitor_Degradation Monitor Degradation (HPLC/NMR) Low_Temperature->Monitor_Degradation Acid_Scavenger->Monitor_Degradation

Caption: Workflow for improving the stability of this compound.

References

Technical Support Center: Synthesis of (R)-2-Azido-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (R)-2-Azido-2-phenylacetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this critical synthesis.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction to form the acyl chloride from (R)-2-azido-2-phenylacetic acid appears to be incomplete. How can I drive the reaction to completion?

Answer:

Incomplete conversion of the carboxylic acid to the acyl chloride is a frequent challenge. Here are several factors to consider and steps to take:

  • Reagent Quality: Ensure the thionyl chloride (SOCl₂) is fresh and has been properly stored to prevent decomposition. Older bottles of thionyl chloride can degrade, leading to reduced reactivity. While distillation of SOCl₂ is not always necessary for unopened bottles, it can be beneficial for older stock.

  • Reaction Time and Temperature: The reaction typically requires heating under reflux. A common protocol suggests refluxing for at least one hour.[1] If you suspect an incomplete reaction, extending the reflux time may be beneficial. Monitoring the reaction by taking small aliquots (and carefully quenching them) for analysis (e.g., by IR spectroscopy to observe the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride) can help determine the optimal reaction time.

  • Excess Reagent: Using a sufficient excess of thionyl chloride is crucial, as it often serves as both the reagent and the solvent. A typical procedure may use a significant excess of thionyl chloride relative to the carboxylic acid.[1]

  • Catalyst: While not always required, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the conversion of carboxylic acids to acyl chlorides with thionyl chloride.

Question 2: I am concerned about the stability of the alpha-azido group in the presence of thionyl chloride. Could it be reacting?

Answer:

The alpha-azido group is generally stable under the conditions used for acyl chloride formation with thionyl chloride. Studies have shown that the azido group allows for high activation of the carboxyl group to the acid chloride without the formation of significant byproducts. However, prolonged heating or excessively high temperatures should be avoided to minimize the risk of any potential side reactions. The reaction is typically carried out at the reflux temperature of thionyl chloride (76 °C), which is generally well-tolerated.

Question 3: My final product is a dark oil, not the expected material. What could be the cause?

Answer:

The formation of a dark, tarry material can be indicative of side reactions or decomposition. Phenylacetyl chloride and its derivatives can be unstable and reactive, potentially leading to condensation products.[2]

  • Temperature Control: Avoid excessively high temperatures during the reaction and work-up.

  • Reaction Time: While a sufficient reaction time is necessary for complete conversion, unnecessarily long reflux times at elevated temperatures can promote side reactions.

  • Purification: The crude product should be purified promptly to remove impurities that might catalyze decomposition.

Question 4: I am having difficulty purifying the this compound. What are the recommended procedures?

Answer:

The primary impurities in the synthesis of acyl chlorides are the unreacted carboxylic acid and residual thionyl chloride.

  • Removal of Excess Thionyl Chloride: Excess thionyl chloride can be removed by distillation under reduced pressure.[1][3] It is advisable to use a trap (e.g., a base trap with NaOH or KOH) to protect the vacuum pump from corrosive HCl and SO₂ gases.

  • Fractional Distillation: If the acyl chloride is thermally stable enough, fractional distillation under reduced pressure is an effective method to separate it from the less volatile starting carboxylic acid.

  • Use Without Isolation: Due to their reactivity, acyl chlorides are often not isolated and are used directly in the next step of a reaction sequence.[1] After removing the excess thionyl chloride, the crude acyl chloride can be dissolved in a suitable anhydrous solvent for the subsequent transformation.

Question 5: I am observing racemization of the chiral center during the synthesis. How can I prevent this?

Answer:

The conversion of α-azido acids to their corresponding acid chlorides can proceed with no detectable racemization under appropriate conditions. However, the presence of bases or prolonged exposure to high temperatures could potentially lead to racemization through the formation of a ketene intermediate.

To minimize the risk of racemization:

  • Avoid Basic Conditions: Ensure that the reaction and work-up are conducted under anhydrous and non-basic conditions.

  • Moderate Temperatures: Use the lowest effective temperature for the reaction. Refluxing in thionyl chloride is standard, but prolonged heating at higher temperatures should be avoided.

  • Prompt Use: Use the synthesized acyl chloride in the subsequent step as soon as possible to minimize the chance of racemization upon storage.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: While specific yields for the isolation of this compound are not always reported as it is often used in situ, the conversion from the carboxylic acid is generally expected to be high. The overall yield of a subsequent reaction utilizing the crude acyl chloride has been reported to be around 38%.[1]

Q2: What are the main byproducts of the reaction between (R)-2-azido-2-phenylacetic acid and thionyl chloride?

A2: The primary byproducts of the reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and are evolved during the reaction.[4] Any unreacted starting material would also be present.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by taking a small aliquot from the reaction mixture, carefully quenching the excess thionyl chloride (e.g., with an anhydrous alcohol like methanol to form the methyl ester), and analyzing the resulting mixture by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting carboxylic acid. Infrared (IR) spectroscopy can also be useful to track the disappearance of the broad hydroxyl (-OH) stretch of the carboxylic acid.

Q4: What are the storage conditions for this compound?

A4: this compound is highly sensitive to moisture and should be stored under anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). It should be stored at a low temperature (2-8°C) to minimize decomposition.[5] Due to its reactivity, it is best to use it immediately after synthesis.

Q5: What are the key safety precautions to take during this synthesis?

A5:

  • Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

  • The reaction generates gaseous byproducts (HCl and SO₂), so the reaction apparatus should be equipped with a gas outlet connected to a scrubbing system (e.g., a bubbler with a sodium hydroxide solution).

  • Organic azides are potentially explosive and should be handled with care, avoiding friction, shock, and excessive heat.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Starting Material(R)-2-Azido-2-phenylacetic acid[1]
ReagentThionyl chloride (SOCl₂)[1]
StoichiometrySOCl₂ used in excess (as reagent and solvent)[1]
Reaction TemperatureReflux (approx. 76 °C)[1]
Reaction Time1 hour[1]
Reported Overall Yield (of subsequent step)38%[1]

Experimental Protocols

1. Synthesis of this compound from (R)-2-Azido-2-phenylacetic acid

This protocol is adapted from a literature procedure.[1]

  • Materials:

    • (R)-2-Azido-2-phenylacetic acid

    • Thionyl chloride (SOCl₂)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, place (R)-2-azido-2-phenylacetic acid.

    • Add a suitable excess of thionyl chloride to the flask. The thionyl chloride will act as both the reagent and the solvent.

    • Heat the reaction mixture to reflux and maintain for 1 hour. The reaction will evolve SO₂ and HCl gas, which should be neutralized in the scrubber.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure. Ensure the vacuum pump is protected by a suitable trap.

    • The resulting crude this compound is a residue that can be used directly for the next synthetic step.

2. Synthesis of the Precursor: (R)-2-Azido-2-phenylacetic acid

A common method for the synthesis of the starting material involves a nucleophilic substitution on an α-halo precursor.

  • Materials:

    • (R)-2-Bromo-2-phenylacetic acid

    • Sodium azide (NaN₃)

    • A suitable solvent (e.g., acetone, DMF)

  • Procedure:

    • Dissolve (R)-2-bromo-2-phenylacetic acid in a suitable solvent in a round-bottom flask.

    • Add a slight excess of sodium azide to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • After the reaction is complete, the solvent is typically removed under reduced pressure.

    • The crude product is then subjected to an aqueous work-up to remove inorganic salts.

    • The product can be purified by recrystallization from a suitable solvent system.

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_main Acyl Chloride Synthesis cluster_workup Work-up & Purification start_material (R)-2-Bromo-2-phenylacetic acid product1 (R)-2-Azido-2-phenylacetic acid start_material->product1 Nucleophilic Substitution reagent1 Sodium Azide (NaN3) reagent1->product1 product2 This compound product1->product2 Chlorination (Reflux) reagent2 Thionyl Chloride (SOCl2) reagent2->product2 step1 Removal of excess SOCl2 (Reduced Pressure) product2->step1 step2 Direct use in next step OR Purification (Distillation) step1->step2

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship Problem Common Pitfalls IncompleteReaction Incomplete Reaction Problem->IncompleteReaction SideProducts Side Product Formation Problem->SideProducts Racemization Racemization Problem->Racemization PurificationIssues Purification Difficulties Problem->PurificationIssues FreshReagents Use Fresh Reagents IncompleteReaction->FreshReagents OptimizeConditions Optimize Time/Temp IncompleteReaction->OptimizeConditions ControlTemp Strict Temperature Control SideProducts->ControlTemp PromptPurification Prompt Purification/Use SideProducts->PromptPurification Racemization->ControlTemp AnhydrousConditions Maintain Anhydrous Conditions Racemization->AnhydrousConditions PurificationIssues->PromptPurification Solution Troubleshooting Strategies FreshReagents->Solution OptimizeConditions->Solution ControlTemp->Solution AnhydrousConditions->Solution PromptPurification->Solution

Caption: Logical relationship between common pitfalls and troubleshooting strategies.

References

Characterization of impurities in (R)-2-Azido-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-Azido-2-phenylacetyl chloride. The information is designed to help identify and characterize impurities, troubleshoot experimental issues, and ensure the quality of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

The most prevalent impurities are typically related to the starting materials, side reactions, and degradation. These include:

  • (R)-2-Azido-2-phenylacetic acid: Unreacted starting material from the synthesis.

  • Thionyl chloride (SOCl₂): Excess reagent used for the conversion of the carboxylic acid to the acyl chloride.

  • Hydrolysis Product - (R)-2-Azido-2-phenylacetic acid: this compound is highly susceptible to hydrolysis in the presence of moisture, reverting to the starting carboxylic acid.[1]

  • (S)-2-Azido-2-phenylacetyl chloride: The corresponding (S)-enantiomer, which can arise from impurities in the starting material or racemization during synthesis.

  • Anhydride: Formed by the reaction of the acyl chloride with the starting carboxylic acid.

Q2: How can I minimize the formation of these impurities during synthesis?

To minimize impurity formation, consider the following:

  • Anhydrous Conditions: It is critical to use dry solvents and glassware and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

  • Reagent Stoichiometry and Removal: Use a slight excess of thionyl chloride to ensure complete conversion of the carboxylic acid.[2] Excess thionyl chloride should be removed under vacuum after the reaction is complete.[3]

  • Temperature Control: The reaction of carboxylic acids with thionyl chloride is often exothermic.[4] Maintain appropriate temperature control to avoid potential side reactions or degradation.

  • High-Purity Starting Materials: The enantiomeric and chemical purity of the starting (R)-2-Azido-2-phenylacetic acid will directly impact the purity of the final product.

Q3: My reaction mixture turned dark during the synthesis of this compound. What could be the cause?

Darkening of the reaction mixture when preparing acyl chlorides can be due to several factors, including:

  • Impurities in the starting material or reagents.

  • Reaction with trace amounts of water.

  • Thermal decomposition: Although azides are generally stable, prolonged heating at high temperatures could potentially lead to decomposition.

If the color change is significant, it is advisable to analyze a small aliquot of the reaction mixture by TLC or LC-MS to assess the product's integrity and the presence of degradation products.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete reaction.Ensure a slight excess of thionyl chloride is used. Increase reaction time or temperature cautiously, monitoring for degradation.
Hydrolysis during workup.Perform all workup steps under strictly anhydrous conditions. Use dry solvents for extraction and drying agents.
Loss during solvent removal.This compound is a relatively high boiling point liquid. However, ensure that vacuum distillation is performed at the lowest possible temperature to avoid thermal degradation.
Presence of Starting Material in Final Product Insufficient amount of chlorinating agent.Use a 1.5 to 2-fold excess of thionyl chloride.
Reaction time is too short.Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by GC or LC-MS.
Product is Unstable and Decomposes on Storage Exposure to moisture.Store the purified this compound in a tightly sealed container under an inert atmosphere, preferably in a desiccator or freezer.
Presence of acidic impurities.Acidic impurities can catalyze degradation. Ensure all hydrochloric acid and excess thionyl chloride are removed. Purification by distillation under high vacuum is recommended.
Enantiomeric Purity is Low Racemization during synthesis.The reaction with thionyl chloride is generally not prone to racemization at the alpha-carbon. However, prolonged heating or the presence of certain impurities could potentially lead to some loss of enantiomeric purity.
Impure starting material.Verify the enantiomeric purity of the starting (R)-2-Azido-2-phenylacetic acid using chiral HPLC.

Data Presentation

Table 1: Common Impurities and their Characterization

Impurity Name Structure Molecular Weight ( g/mol ) Typical Analytical Method
(R)-2-Azido-2-phenylacetic acidC₈H₇N₃O₂177.16HPLC, LC-MS, IR (broad O-H stretch)
(S)-2-Azido-2-phenylacetyl chlorideC₈H₆ClN₃O195.61Chiral HPLC, Chiral GC
2-Azido-2-phenylacetic anhydrideC₁₆H₁₂N₆O₃336.31HPLC, LC-MS

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the established reaction of a carboxylic acid with thionyl chloride.[3]

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add (R)-2-Azido-2-phenylacetic acid (1 equivalent).

  • Reaction: To the flask, add an excess of thionyl chloride (e.g., 2-3 equivalents) via a syringe under a nitrogen atmosphere.

  • Heating: Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 1-2 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by taking a small aliquot, quenching it with anhydrous methanol, and analyzing for the formation of the methyl ester by GC-MS or LC-MS.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.

  • Purification: The crude this compound can be purified by distillation under high vacuum.

Protocol 2: Characterization of Impurities by HPLC

Due to the high reactivity of acyl chlorides, direct analysis can be challenging. A common method involves derivatization.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a dry, inert solvent (e.g., acetonitrile).

  • Derivatization: To the sample solution, add a solution of a derivatizing agent such as 2-nitrophenylhydrazine.[5] Allow the reaction to proceed at room temperature.

  • HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC with UV detection. The derivatives of the acyl chloride and any carboxylic acid impurity will have different retention times, allowing for their separation and quantification. A C18 column is typically used.

  • Method Validation: The method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start (R)-2-Azido-2-phenylacetic acid reaction Reaction under Inert Atmosphere start->reaction reagent Thionyl Chloride (SOCl₂) reagent->reaction crude Crude this compound reaction->crude purification Vacuum Distillation crude->purification product Purified this compound purification->product analysis Impurity Characterization (HPLC, GC, NMR, IR) product->analysis

Caption: Workflow for the synthesis, purification, and analysis of this compound.

impurity_formation cluster_impurities Potential Impurities main_compound This compound hydrolysis_product (R)-2-Azido-2-phenylacetic acid (Hydrolysis) main_compound->hydrolysis_product Moisture enantiomer (S)-Enantiomer main_compound->enantiomer Racemization anhydride Anhydride main_compound->anhydride Reaction with Starting Material starting_material (R)-2-Azido-2-phenylacetic acid (Unreacted) starting_material->main_compound Incomplete Reaction

Caption: Logical relationships of impurity formation for this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for (R)-2-Azido-2-phenylacetyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of reaction products derived from (R)-2-Azido-2-phenylacetyl chloride. The primary reaction of this acyl azide is the Curtius rearrangement, which yields (R)-1-azido-2-isocyanato-2-phenylethane. This highly reactive isocyanate can be subsequently converted to various functional groups, most commonly carbamates, ureas, and amines, through reactions with alcohols, amines, and water, respectively. The stereochemistry of the starting material necessitates the use of analytical techniques that can not only identify and quantify the products but also confirm the retention or inversion of chirality.

This document outlines and compares the utility of four principal analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are provided to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Key Reaction Pathways

The central reaction involving this compound is the Curtius rearrangement, a thermal or photochemical conversion of an acyl azide to an isocyanate with the loss of nitrogen gas. The resulting isocyanate is a versatile intermediate.

A (R)-2-Azido-2-phenylacetyl chloride B (R)-1-azido-2-isocyanato- 2-phenylethane A->B Curtius Rearrangement C Carbamate B->C + R-OH D Urea B->D + R-NH2 E Amine B->E + H2O

Figure 1: Key reaction pathways of this compound.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific information required, such as enantiomeric purity, structural confirmation, or quantification of reaction products. The following table summarizes the capabilities of each technique.

Analytical Method Information Provided Advantages Limitations
Chiral HPLC Enantiomeric purity, quantification of enantiomers, separation of diastereomers.High resolution for enantiomers, direct analysis of non-volatile compounds, well-established for chiral separations.Requires method development for specific compounds, may require derivatization for detection.
GC-MS Molecular weight, fragmentation pattern for structural elucidation, quantification.High sensitivity and selectivity, provides structural information.Not suitable for non-volatile or thermally labile compounds without derivatization, chiral analysis requires a specific chiral column or derivatization.
FT-IR Spectroscopy Identification of functional groups (azide, isocyanate, carbonyls).Fast, non-destructive, good for monitoring reaction progress.Provides limited structural information, not suitable for complex mixtures, not inherently quantitative.
NMR Spectroscopy Detailed structural information, determination of absolute configuration (with chiral derivatizing agents), quantification.Provides unambiguous structural elucidation, non-destructive.Lower sensitivity compared to MS, complex spectra for mixtures, chiral analysis may require specialized reagents or solvents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the reaction products. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC for (R)- and (S)-Phenylglycine Derivatives

Workflow for Chiral HPLC Method Development:

A Dissolve sample in mobile phase B Select Chiral Stationary Phase (e.g., Chiralpak® AD-H) A->B C Optimize Mobile Phase (e.g., Hexane/Isopropanol) B->C D Inject Sample and Acquire Chromatogram C->D E Analyze Data: Retention Times, Peak Areas D->E F Determine Enantiomeric Excess (ee%) E->F

Figure 2: General workflow for chiral HPLC analysis.

Typical Parameters:

Parameter Value
Column Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile reaction products. For the analysis of non-volatile products like carbamates and amines, derivatization is often necessary to increase their volatility.

Experimental Protocol: GC-MS Analysis of Chiral Amines (after derivatization)

The primary amine resulting from the hydrolysis of the isocyanate can be analyzed by GC-MS after derivatization with a chiral derivatizing agent, which converts the enantiomers into diastereomers that can be separated on a standard achiral GC column.

Workflow for Chiral GC-MS Analysis:

A Derivatize amine with chiral agent (e.g., MTPA-Cl) B Inject derivatized sample into GC-MS A->B C Separate diastereomers on achiral column B->C D Acquire Mass Spectra for each peak C->D E Analyze fragmentation patterns and retention times D->E F Quantify diastereomers E->F

Figure 3: Workflow for chiral GC-MS with derivatization.

Typical Parameters:

Parameter Value
Derivatizing Agent (-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)
GC Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium
Oven Program Start at 100 °C, ramp to 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

Expected Fragmentation: The mass spectrum of the isocyanate product would likely show a molecular ion peak and a prominent fragment corresponding to the loss of N₂ from the azide group, followed by the loss of CO. Carbamate derivatives will show characteristic fragmentation patterns related to the alcohol and amine moieties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent tool for monitoring the progress of the reaction by observing the appearance and disappearance of key functional groups.

Experimental Protocol: FT-IR Analysis

A small aliquot of the reaction mixture can be analyzed directly (if in a suitable solvent) or as a thin film on a salt plate (e.g., NaCl or KBr).

Characteristic IR Absorption Bands:

Functional Group Characteristic Absorption (cm⁻¹)
Acyl Chloride (C=O)~1800
Azide (N₃)~2100-2200
Isocyanate (-N=C=O)~2250-2270 (strong, sharp)
Carbamate (C=O)~1690-1730
Amine (N-H)~3300-3500 (stretch)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the reaction products. ¹H and ¹³C NMR are used for structural elucidation, while chiral discrimination can be achieved using chiral solvating agents or by converting the enantiomers into diastereomers with a chiral derivatizing agent.

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent

To determine the enantiomeric purity, the product (e.g., the amine) can be reacted with a chiral derivatizing agent like Mosher's acid chloride ((R)- or (S)-MTPA-Cl) to form diastereomeric amides. The different magnetic environments of the protons and carbons in the diastereomers will result in separate signals in the NMR spectrum.

¹H and ¹³C NMR Data for a Model Carbamate (Benzyl Carbamate):

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H7.30-7.40mAromatic protons
¹H5.15s-CH₂-
¹H4.85br s-NH₂
¹³C156.8-C=O
¹³C136.5-Aromatic C (ipso)
¹³C128.6, 128.2, 128.0-Aromatic CH
¹³C67.2--CH₂-

Note: Data is for a representative compound and may vary for the specific products of this compound.

Conclusion

The comprehensive analysis of the reaction products of this compound requires a multi-technique approach. FT-IR spectroscopy is invaluable for real-time reaction monitoring. GC-MS and NMR spectroscopy provide essential structural information for product identification. Crucially, for a chiral starting material, Chiral HPLC is the most direct and reliable method for determining the enantiomeric purity of the final products. The choice of the optimal analytical strategy will be dictated by the specific goals of the research, whether it be reaction optimization, product characterization, or enantioselective synthesis.

A Researcher's Guide to Chiral HPLC Analysis of (R)-2-Azido-2-phenylacetyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the enantioselective analysis of chiral compounds is a critical step. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of (R)-2-azido-2-phenylacetyl chloride derivatives. Due to the reactive nature of acyl chlorides, analysis is typically performed on the more stable corresponding acid or ester derivatives. This guide will focus on the chiral separation of 2-azido-2-phenylacetic acid and its derivatives, providing a robust starting point for method development.

Comparison of Chiral Stationary Phases (CSPs)

The selection of the chiral stationary phase is paramount for achieving successful enantiomeric separation. Based on the analysis of structurally similar compounds, polysaccharide-based CSPs are highly recommended. These phases, particularly derivatives of cellulose and amylose, offer broad enantioselectivity for a wide range of chiral compounds, including those with structures analogous to 2-azido-2-phenylacetic acid.

Here, we compare three commonly used polysaccharide-based columns: Chiralcel® OD-H, Chiralpak® AD-H, and Chiralpak® AS-H.

Chiral Stationary Phase (CSP)SelectorKey CharacteristicsTypical Mobile PhasesPotential Performance for 2-Azido-2-phenylacetic Acid Derivatives
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gelOne of the most widely used and versatile CSPs.[1] Effective for a broad range of racemates.Normal Phase: Hexane/Isopropanol, Hexane/Ethanol. Polar Organic: Acetonitrile, Methanol.High probability of successful separation. May require optimization of the mobile phase composition and additives.
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gelOften complementary to Chiralcel® OD-H, providing different selectivity.[2]Normal Phase: Hexane/Isopropanol, Hexane/Ethanol. Polar Organic: Acetonitrile, Methanol.A strong candidate for baseline separation, potentially with reversed elution order compared to OD-H.[2]
Chiralpak® AS-H Amylose tris((S)-α-methylbenzylcarbamate) coated on silica gelProvides unique chiral recognition, particularly for aromatic compounds.Normal Phase: Hexane/Isopropanol, Hexane/Ethanol.May offer superior resolution if interactions with the aromatic ring and the azide group are favorable.

Experimental Data Summary

The following tables present hypothetical, yet representative, experimental data for the chiral separation of 2-azido-2-phenylacetic acid on the compared columns. This data is intended to serve as a practical guide for what a researcher might expect during method development.

Table 1: Normal Phase Chromatography Data

  • Mobile Phase: Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

CSPEnantiomerRetention Time (t_R, min)Resolution (R_s)Selectivity (α)
Chiralcel® OD-H (S)-enantiomer8.52.11.35
(R)-enantiomer9.8
Chiralpak® AD-H (R)-enantiomer10.22.51.42
(S)-enantiomer12.1
Chiralpak® AS-H (S)-enantiomer9.11.81.28
(R)-enantiomer10.5

Table 2: Polar Organic Chromatography Data

  • Mobile Phase: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.8 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

CSPEnantiomerRetention Time (t_R, min)Resolution (R_s)Selectivity (α)
Chiralcel® OD-H (S)-enantiomer6.21.91.30
(R)-enantiomer7.1
Chiralpak® AD-H (R)-enantiomer7.82.31.38
(S)-enantiomer9.2
Chiralpak® AS-H (S)-enantiomer6.92.01.33
(R)-enantiomer8.0

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following is a general protocol for the chiral HPLC analysis of 2-azido-2-phenylacetic acid.

1. Sample Preparation

  • If starting with this compound, carefully hydrolyze the compound to the corresponding carboxylic acid by dissolving a small amount (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of acetonitrile) and adding a controlled amount of water. Ensure the reaction goes to completion.

  • Prepare a stock solution of the resulting 2-azido-2-phenylacetic acid in the mobile phase to be used for the analysis, at a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Normal Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a ratio between 99:1 and 80:20 (v/v). To improve peak shape for the acidic analyte, add 0.1% of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid.

    • Polar Organic Mode: Acetonitrile or methanol with 0.1% of an acidic modifier (e.g., formic acid or acetic acid).

  • Flow Rate: 0.5 to 1.5 mL/min.

  • Column Temperature: 20 to 40 °C.

  • Detection Wavelength: 254 nm, or as determined by the UV spectrum of the analyte.

  • Injection Volume: 5 to 20 µL.

3. Data Analysis

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers.

  • Calculate the retention time (t_R) for each peak.

  • Determine the resolution (R_s) between the two enantiomeric peaks using the formula: R_s = 2(t_R2 - t_R1) / (w1 + w2), where t_R1 and t_R2 are the retention times of the two enantiomers, and w1 and w2 are their peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.

  • Calculate the selectivity factor (α) using the formula: α = k'2 / k'1, where k' is the retention factor for each enantiomer (k' = (t_R - t_0) / t_0, with t_0 being the void time).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the chiral HPLC analysis process.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: (R)-2-Azido-2-phenylacetyl chloride derivative hydrolysis Hydrolysis to 2-Azido-2-phenylacetic acid start->hydrolysis If necessary dissolution Dissolution in Mobile Phase hydrolysis->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection into HPLC System filtration->injection separation Chiral Separation on CSP detection UV Detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate tR, Rs, α integration->calculation report Final Report calculation->report

References

A Comparative Guide to Acylation Reagents for Chiral Amide Synthesis: Alternatives to (R)-2-Azido-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of chiral acyl groups is a critical step in the synthesis of numerous pharmaceuticals, particularly in the realm of β-lactam antibiotics. (R)-2-Azido-2-phenylacetyl chloride has traditionally been a reagent of choice for this purpose, offering a pathway to introduce the desired azido-phenylacetyl side chain. However, the landscape of chemical synthesis is continually evolving, with a strong emphasis on efficiency, stereoselectivity, and process safety. This guide provides an objective comparison of alternative reagents and methodologies to this compound for the acylation of amine-containing precursors, with a focus on the synthesis of ampicillin and related β-lactam structures.

Executive Summary

This guide evaluates three primary approaches for the acylation of β-lactam nuclei:

  • Direct Acylation with this compound: The traditional chemical approach.

  • Enzymatic Acylation using Penicillin G Acylase: A biocatalytic alternative employing derivatives of D-phenylglycine.

  • Dane Salt Method: A chemical method utilizing a protected form of D-phenylglycine.

The comparison focuses on key performance indicators such as reaction yield and stereoselectivity, supported by available experimental data. Detailed protocols for each method are provided to enable practical evaluation.

Performance Comparison

The selection of an appropriate acylation reagent and methodology is a multifactorial decision, balancing yield, stereochemical control, cost, and process scalability. The following table summarizes the quantitative data gathered from various studies on the performance of the discussed methods.

Acylation MethodReagentSubstrateYield (%)Stereoselectivity (d.e. or e.e.)Key AdvantagesKey Disadvantages
Chemical Acylation This compound6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam38%[1]Not ReportedDirect introduction of azido groupLower reported yield; safety concerns with azido compounds; lack of stereoselectivity data.
Enzymatic Acylation D-Phenylglycine methyl ester (PGME) or D-Phenylglycine amide (PGA)6-Aminopenicillanic acid (6-APA)Up to 88%[2]Up to 98% d.e. (with mutant enzyme)[3]High yield and stereoselectivity; mild reaction conditions; environmentally friendly.Requires enzyme immobilization and optimization; potential for enzymatic hydrolysis of product.
Dane Salt Method Dane salt of D-phenylglycine6-Aminopenicillanic acid (6-APA)75-98%[4]Not ReportedHigh yield; avoids direct handling of reactive acyl chlorides.Requires preparation of the Dane salt; stereoselectivity data not readily available.

Experimental Protocols

Acylation with this compound

This protocol describes a general procedure for the acylation of a penicillin precursor.

Materials:

  • (R)-2-Azido-2-phenylacetic acid

  • Thionyl chloride

  • 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam

  • Triethylamine

  • Dichloromethane

  • Ethyl acetate

  • 6N Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • A solution of (R)-2-azido-2-phenylacetic acid (9.1 mmol) in thionyl chloride (5 ml) is heated under reflux for 30 minutes.

  • The reaction mixture is evaporated under reduced pressure to yield this compound.

  • The resulting acyl chloride is dissolved in dichloromethane (10 ml) and added over 5 minutes to a stirred, ice-cooled solution of 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam (10 mmol) and triethylamine (20 mmol) in dichloromethane (50 ml).

  • After 30 minutes, the reaction is allowed to warm to room temperature and stirred for an additional 3 hours.

  • The volatile components are evaporated under reduced pressure.

  • The residue is taken up in water (50 ml) and washed with ethyl acetate.

  • The aqueous solution is adjusted to pH 2.5 with 6N hydrochloric acid.

  • The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The final product is precipitated from a dichloromethane/diethyl ether mixture with the addition of triethylamine to yield the triethylamine salt of the acylated product.[1]

Enzymatic Acylation of 6-Aminopenicillanic Acid (6-APA)

This protocol outlines the enzymatic synthesis of ampicillin using immobilized penicillin G acylase.

Materials:

  • Immobilized Penicillin G acylase (e.g., from E. coli)

  • 6-Aminopenicillanic acid (6-APA)

  • D-Phenylglycine methyl ester (PGME)

  • Phosphate buffer (pH 6.5)

  • 2N Hydrochloric acid

Procedure:

  • A 50 ml phosphate buffer solution (pH 6.5) is prepared containing 100 mM 6-APA and 300 mM PGME.

  • The reaction is initiated by the addition of immobilized penicillin G acylase (15 U/100 µg of support).

  • The reaction is carried out at 35°C with stirring (200 rpm).

  • The pH is maintained at 6.5 throughout the reaction by the controlled addition of 2N HCl.

  • The reaction progress is monitored by HPLC to determine the concentration of ampicillin.[3]

  • The reaction is stopped at the point of maximum yield to minimize enzymatic hydrolysis of the product.

Acylation using the Dane Salt of D-Phenylglycine

This method involves the preparation of a mixed anhydride from the Dane salt, followed by acylation.

Materials:

  • Dane salt of D-phenylglycine (e.g., potassium salt)

  • Ethyl chloroformate

  • N-methylmorpholine

  • 6-Aminopenicillanic acid (6-APA)

  • Triethylamine

  • Methylene chloride

  • Water

Procedure:

  • Mixed Anhydride Formation: A mixture of the Dane salt of D-phenylglycine (0.254 mole) and N-methylmorpholine (0.254 mole) in methylene chloride is cooled to -30°C. Ethyl chloroformate (0.26 mole) is added, and the mixture is stirred at -23°C for 1 hour.

  • Silylation of 6-APA (optional but recommended): In a separate flask, a suspension of 6-APA (0.25 mole) in methylene chloride is treated with triethylamine (0.5 mole) and a silylating agent (e.g., trimethylchlorosilane).

  • Acylation: The cooled mixed anhydride solution is rapidly added to the cooled solution of the 6-APA derivative. The reaction mixture is stirred for several hours at a low temperature (e.g., -30°C).

  • Hydrolysis and Work-up: Water is added to the reaction mixture. The pH is adjusted to acidic conditions (e.g., pH 1.5) with hydrochloric acid to hydrolyze the enamine protecting group.

  • The aqueous layer containing the product is separated, and the product can be isolated by crystallization.[4]

Visualizing the Acylation Pathways

To better understand the relationships between the reagents and the synthetic pathways, the following diagrams are provided.

Acylation_Pathways cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_dane Dane Salt Method Azido_Acid (R)-2-Azido-2-phenylacetic acid Azido_Chloride This compound Azido_Acid->Azido_Chloride SOCl₂ Acylated_Product1 Acylated Product Azido_Chloride->Acylated_Product1 Acylation Amine_Precursor1 Amine Precursor (e.g., 6-APA derivative) Amine_Precursor1->Acylated_Product1 PG_Derivative D-Phenylglycine Derivative (PGME/PGA) Enzyme Immobilized Penicillin G Acylase PG_Derivative->Enzyme Acylated_Product2 Acylated Product (e.g., Ampicillin) Enzyme->Acylated_Product2 Acylation Amine_Precursor2 Amine Precursor (e.g., 6-APA) Amine_Precursor2->Enzyme Dane_Salt Dane Salt of D-Phenylglycine Mixed_Anhydride Mixed Anhydride Dane_Salt->Mixed_Anhydride e.g., Ethyl Chloroformate Acylated_Product3 Acylated Product Mixed_Anhydride->Acylated_Product3 Acylation Amine_Precursor3 Amine Precursor (e.g., 6-APA) Amine_Precursor3->Acylated_Product3

Figure 1: Overview of the three main acylation pathways discussed in this guide.

Experimental_Workflow_Enzymatic start Start prepare_solution Prepare buffered solution of 6-APA and PGME start->prepare_solution add_enzyme Add Immobilized Penicillin G Acylase prepare_solution->add_enzyme react React at controlled pH and temperature add_enzyme->react monitor Monitor reaction by HPLC react->monitor monitor->react Continue stop_reaction Stop reaction at maximum yield monitor->stop_reaction Max yield reached isolate Isolate Product stop_reaction->isolate end End isolate->end

Figure 2: A typical experimental workflow for the enzymatic acylation of 6-APA.

Conclusion

The choice of an acylation reagent to replace this compound depends heavily on the specific requirements of the synthesis.

  • For high yield and excellent stereoselectivity , enzymatic acylation with penicillin G acylase stands out as a superior alternative. The use of mutant enzymes can further enhance the diastereomeric excess of the desired product. While requiring initial investment in enzyme immobilization and process optimization, the mild reaction conditions and reduced environmental impact are significant advantages.

  • The Dane salt method offers a high-yield chemical alternative that avoids the direct use of highly reactive and potentially hazardous acyl chlorides. However, the lack of readily available data on the stereoselectivity of the final acylated product is a notable gap in the current literature and a critical point for consideration in chiral drug synthesis.

  • Direct acylation with this compound , while a direct route, appears to be hampered by lower yields in reported examples and a lack of clear data on its stereochemical outcome in these specific acylation reactions. The inherent instability of azido compounds also presents safety challenges.

For researchers and drug development professionals, the enzymatic approach presents the most promising and well-documented alternative for achieving high-yielding and stereoselective acylation in the synthesis of β-lactam antibiotics. Further investigation into the stereocontrol of the Dane salt method could establish it as another viable and efficient chemical alternative.

References

A Comparative Guide to the Spectroscopic Validation of Amide Formation: (R)-2-Azido-2-phenylacetyl Chloride vs. Phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data obtained from the formation of an amide bond using (R)-2-Azido-2-phenylacetyl chloride and a common alternative, phenylacetyl chloride. The inclusion of the azido group in the final product provides a unique spectroscopic handle, which can be advantageous for downstream applications such as bioconjugation via "click chemistry". This comparison focuses on the reaction of these acyl chlorides with benzylamine as a model primary amine.

Reaction Overview

The formation of N-benzyl-2-azido-2-phenylacetamide and its non-azido analogue, N-benzyl-2-phenylacetamide, proceeds via nucleophilic acyl substitution. The primary amine (benzylamine) attacks the electrophilic carbonyl carbon of the acyl chloride, with a subsequent loss of a chloride ion and a proton to form the stable amide bond. A tertiary amine base, such as triethylamine, is typically used to scavenge the HCl byproduct.[1][2][]

Reaction Workflow: this compound

reagent1 This compound in Dichloromethane reaction Amide Bond Formation (0°C to Room Temp) reagent1->reaction reagent2 Benzylamine + Triethylamine in Dichloromethane reagent2->reaction workup Aqueous Workup & Extraction reaction->workup product N-benzyl-2-azido-2-phenylacetamide workup->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis reagent1_alt Phenylacetyl chloride in Dichloromethane reaction_alt Amide Bond Formation (0°C to Room Temp) reagent1_alt->reaction_alt reagent2_alt Benzylamine + Triethylamine in Dichloromethane reagent2_alt->reaction_alt workup_alt Aqueous Workup & Extraction reaction_alt->workup_alt product_alt N-benzyl-2-phenylacetamide workup_alt->product_alt analysis_alt Spectroscopic Analysis (NMR, IR, MS) product_alt->analysis_alt

References

A Comparative Guide to Enantiomeric Excess Determination of Chiral Secondary Alcohol and Amine Products Following Derivatization with (R)-2-Azido-2-phenylacetyl Chloride and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, enabling the precise quantification of stereoisomeric purity. This guide provides a comparative overview of methodologies for determining the ee of chiral secondary alcohols and primary/secondary amines after derivatization. The focus is on the application of (R)-2-azido-2-phenylacetyl chloride as a chiral derivatizing agent (CDA), with a comparison to the widely used Mosher's acid chloride ((R)-MTPA-Cl) and direct enantioseparation techniques.

While specific experimental data for derivatization with this compound is not extensively available in the literature, the principles and protocols are analogous to those for other chiral acyl chlorides. This guide utilizes data from closely related systems to provide a practical and informative comparison.

Core Methodologies for Enantiomeric Excess Determination

The primary methods for determining the enantiomeric excess of derivatized products are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited to different analytical challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the diastereomeric derivatives formed from a chiral analyte and a CDA. The separation is typically performed on a normal phase column (e.g., silica gel), where the different spatial arrangements of the diastereomers lead to differential interactions with the stationary phase and, consequently, different retention times. The ratio of the peak areas in the chromatogram corresponds directly to the ratio of the enantiomers in the original sample.

Gas Chromatography (GC)

For volatile and thermally stable derivatives, GC offers high resolution and sensitivity. A chiral stationary phase is typically employed to separate the diastereomeric derivatives. Similar to HPLC, the relative peak areas in the gas chromatogram are used to calculate the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is a valuable tool for ee determination. After derivatization with a CDA, the resulting diastereomers will have distinct chemical shifts for nuclei near the newly formed stereocenter. By comparing the integration of these separated signals, the enantiomeric excess can be accurately determined. Mosher's acid is particularly useful in ¹⁹F NMR due to the presence of the trifluoromethyl group, which provides a clean singlet for each diastereomer in a region of the spectrum that is typically free from other signals.

Comparison of Chiral Derivatizing Agents: this compound vs. Mosher's Acid

The choice of chiral derivatizing agent is crucial for achieving accurate and reliable ee determination. Below is a comparison of the projected performance of this compound with the well-established Mosher's acid.

FeatureThis compound(R)-Mosher's Acid Chloride (MTPA-Cl)
Structure Contains an azido group and a phenyl ring attached to the stereocenter.Contains a trifluoromethyl group, a methoxy group, and a phenyl ring at the stereocenter.
¹H NMR Analysis The phenyl group can induce significant chemical shift differences in the protons of the analyte.The phenyl group provides good dispersion of signals in the ¹H NMR spectrum.
¹⁹F NMR Analysis Not applicable as it lacks fluorine atoms.The -CF₃ group provides a singlet for each diastereomer, offering a clear and easily quantifiable signal.
Chromatographic Separation The azido and phenyl groups can provide good chromatographic separation of diastereomers on normal phase HPLC.The trifluoromethyl and phenyl groups generally lead to good separation of diastereomers.
Reactivity As an acyl chloride, it is expected to be highly reactive towards alcohols and amines.Highly reactive acyl chloride.
Availability Commercially available.Widely commercially available in both enantiopure forms.

Experimental Protocols

Detailed methodologies for derivatization and analysis are provided below. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: Derivatization of a Chiral Secondary Alcohol with this compound
  • Reaction Setup: To a solution of the chiral secondary alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) is added triethylamine (1.5 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.). The solution is cooled to 0 °C.

  • Addition of Acyl Chloride: A solution of this compound (1.2 equiv.) in anhydrous DCM is added dropwise to the alcohol solution.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 1-4 hours).

  • Workup: The reaction mixture is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the diastereomeric esters.

Protocol 2: HPLC Analysis of Diastereomeric Esters
  • Instrument: Standard HPLC system with a UV detector.

  • Column: Normal phase silica gel column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 90:10 v/v). The exact ratio should be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two diastereomers using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

Protocol 3: NMR Analysis of Diastereomeric Esters using Mosher's Acid
  • Derivatization: Follow a similar procedure as in Protocol 1, substituting this compound with (R)-Mosher's acid chloride.

  • NMR Sample Preparation: Dissolve the purified diastereomeric Mosher's esters in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. Identify a well-resolved proton signal close to the stereocenter of the original alcohol that shows distinct chemical shifts for the two diastereomers. Integrate the two signals to determine their ratio.

  • ¹⁹F NMR Analysis: Acquire a ¹⁹F NMR spectrum. The two diastereomers will each show a singlet corresponding to the -CF₃ group. Integrate these two singlets to determine the enantiomeric excess.

Comparative Experimental Data (Analogous Systems)

The following table presents representative data for the ee determination of a model secondary alcohol, 1-phenylethanol, using different methods. This data is based on established results for analogous chiral derivatizing agents and direct methods.

MethodChiral Derivatizing Agent / ColumnAnalyteSeparation/Distinction ParameterTypical Value
HPLC (R)-2-Phenylpropionic acid (analogue)1-PhenylethanolSeparation Factor (α)1.2 - 1.5
HPLC (R)-Mosher's acid1-PhenylethanolSeparation Factor (α)1.3 - 1.8
GC Chiral Stationary Phase (e.g., Cyclodextrin-based)1-Phenylethanol (underivatized)Separation Factor (α)> 1.1
¹H NMR (R)-Mosher's acid1-PhenylethanolChemical Shift Difference (Δδ) for CH-O proton0.05 - 0.15 ppm
¹⁹F NMR (R)-Mosher's acid1-PhenylethanolChemical Shift Difference (Δδ) for -CF₃ signal0.1 - 0.5 ppm

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for determining enantiomeric excess.

G Workflow for ee Determination via Derivatization and HPLC/GC cluster_derivatization Derivatization cluster_analysis Analysis chiral_analyte Chiral Alcohol/Amine (R/S Mixture) reaction Reaction (Base, Solvent) chiral_analyte->reaction cda (R)-2-Azido-2-phenylacetyl Chloride (CDA) cda->reaction diastereomers Diastereomeric Mixture (R,R' and S,R') reaction->diastereomers separation Chromatographic Separation (HPLC or GC) diastereomers->separation data Chromatogram with Separated Peaks separation->data calculation Calculate Peak Area Ratio & Determine ee data->calculation

Caption: Derivatization and Chromatographic Analysis Workflow.

G Workflow for ee Determination via Derivatization and NMR cluster_derivatization_nmr Derivatization cluster_analysis_nmr Analysis chiral_analyte_nmr Chiral Alcohol/Amine (R/S Mixture) reaction_nmr Reaction (Base, Solvent) chiral_analyte_nmr->reaction_nmr cda_nmr (R)-Mosher's Acid Chloride (CDA) cda_nmr->reaction_nmr diastereomers_nmr Diastereomeric Mixture (R,R' and S,R') reaction_nmr->diastereomers_nmr nmr_analysis NMR Spectroscopy (¹H or ¹⁹F) diastereomers_nmr->nmr_analysis nmr_data NMR Spectrum with Separated Signals nmr_analysis->nmr_data calculation_nmr Calculate Signal Integration Ratio & Determine ee nmr_data->calculation_nmr

Caption: Derivatization and NMR Analysis Workflow.

G Logical Relationship of Methods cluster_indirect Indirect Methods (Derivatization) cluster_direct Direct Methods ee_determination Enantiomeric Excess (ee) Determination derivatization Derivatization with CDA (e.g., this compound, Mosher's Acid) ee_determination->derivatization chiral_hplc_gc Chiral HPLC / GC ee_determination->chiral_hplc_gc hplc_gc HPLC / GC Analysis derivatization->hplc_gc nmr NMR Analysis derivatization->nmr

Caption: Methodological Approaches to ee Determination.

Conclusion

The determination of enantiomeric excess for products derived from this compound can be effectively achieved using standard analytical techniques such as HPLC, GC, and NMR spectroscopy. The choice of method will depend on the physical properties of the derivatized analyte, the available instrumentation, and the desired level of precision. While direct chromatographic methods on chiral stationary phases are often preferred for their simplicity, derivatization with a chiral agent like this compound or the more established Mosher's acid provides a robust and versatile alternative, particularly when direct methods fail or when NMR analysis is desired. The principles and protocols outlined in this guide provide a solid foundation for researchers to develop and validate methods for the accurate determination of enantiomeric excess in their chiral molecules.

The Biological Landscape of Compounds Derived from (R)-2-Azido-2-phenylacetyl chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, (R)-2-Azido-2-phenylacetyl chloride serves as a versatile chiral building block for the synthesis of a variety of bioactive compounds. This guide provides a comparative analysis of the biological activities of molecules synthesized using this key precursor, with a focus on their potential therapeutic applications. The information presented is based on available scientific literature and aims to facilitate further research and development in this area.

While the direct synthesis and extensive biological evaluation of a wide range of compounds specifically from this compound are not abundantly detailed in publicly accessible literature, the primary application of this reagent lies in the stereoselective synthesis of β-lactams. The azido group serves as a masked amino group, which is crucial for the biological activity of many β-lactam antibiotics and other pharmacologically active agents.

This guide will focus on the potential biological activities of β-lactams and other related compounds that can be synthesized using this compound, drawing comparisons with existing therapeutic agents and highlighting key structure-activity relationships.

I. Antimicrobial Activity: Targeting Bacterial Cell Wall Synthesis

The most prominent application of β-lactam compounds, which can be readily synthesized from this compound, is in the realm of antibacterial agents. The strained β-lactam ring mimics the D-Ala-D-Ala moiety of peptidoglycan, the essential component of the bacterial cell wall. By acylating and thereby inactivating penicillin-binding proteins (PBPs), these compounds inhibit the cross-linking of peptidoglycan, leading to cell lysis and bacterial death.

Comparative Data on Antimicrobial Activity:

Due to the limited availability of specific data for compounds directly synthesized from this compound, the following table presents a generalized comparison of the activity of different classes of β-lactam antibiotics against common bacterial pathogens. This serves as a benchmark for the potential efficacy of novel compounds derived from the specified precursor.

Antibiotic ClassRepresentative DrugGram-Positive Activity (e.g., S. aureus)Gram-Negative Activity (e.g., E. coli)Mechanism of Resistance
Penicillins Penicillin G++++β-lactamase production
Cephalosporins Cefepime+++++β-lactamase, altered PBPs
Carbapenems Meropenem++++++Carbapenemase production
Monobactams Aztreonam-+++β-lactamase production

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a synthesized compound against a specific bacterial strain is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The synthesized compound is serially diluted in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway and Experimental Workflow:

Below are diagrams illustrating the mechanism of action of β-lactam antibiotics and a typical workflow for their synthesis and antimicrobial testing.

cluster_synthesis Synthesis cluster_testing Antimicrobial Testing R_Azido_Acyl_Chloride (R)-2-Azido-2- phenylacetyl chloride Staudinger_Reaction [2+2] Cycloaddition (Staudinger Reaction) R_Azido_Acyl_Chloride->Staudinger_Reaction Imine Imine Imine->Staudinger_Reaction Beta_Lactam β-Lactam Compound Staudinger_Reaction->Beta_Lactam MIC_Assay MIC Assay Beta_Lactam->MIC_Assay Bacterial_Culture Bacterial Culture Bacterial_Culture->MIC_Assay Activity_Result Antimicrobial Activity (MIC Value) MIC_Assay->Activity_Result

Caption: Workflow for Synthesis and Antimicrobial Testing.

Beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Bacterial Cell Wall Integrity Compromised Peptidoglycan_Synthesis->Cell_Wall_Integrity Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis

Caption: Mechanism of Action of β-Lactam Antibiotics.

II. Anticancer Activity: Exploring Novel Therapeutic Avenues

Recent research has explored the potential of β-lactam-containing compounds as anticancer agents. Their mechanism of action in this context is diverse and not as well-defined as their antibacterial properties. Proposed mechanisms include the inhibition of enzymes crucial for cancer cell proliferation, such as tubulin polymerization, and the induction of apoptosis. The stereochemistry of these compounds, controllable through the use of chiral precursors like this compound, is often critical for their anticancer efficacy.

Comparative Data on Anticancer Activity:

The following table provides a hypothetical comparison of the cytotoxic activity of a novel β-lactam compound against different cancer cell lines, benchmarked against a standard chemotherapeutic agent.

CompoundCell LineIC50 (µM)Mechanism of Action
Novel β-Lactam 1 MCF-7 (Breast)5.2Tubulin Polymerization Inhibition
A549 (Lung)8.1Apoptosis Induction
HCT116 (Colon)6.5Tubulin Polymerization Inhibition
Paclitaxel MCF-7 (Breast)0.01Tubulin Polymerization Stabilization
A549 (Lung)0.005Tubulin Polymerization Stabilization
HCT116 (Colon)0.008Tubulin Polymerization Stabilization

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the synthesized compound for 24-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathway Diagram:

The diagram below illustrates a potential signaling pathway for apoptosis induction by a bioactive compound.

Bioactive_Compound Bioactive Compound (e.g., β-Lactam) Mitochondria Mitochondria Bioactive_Compound->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptosis Induction Pathway.

III. Enzyme Inhibition: A Broad Spectrum of Possibilities

Beyond their well-established role as antibacterial agents, β-lactams and other compounds synthesized from this compound have the potential to inhibit a variety of enzymes implicated in different diseases. For instance, some β-lactams have been investigated as inhibitors of human leukocyte elastase (HLE), an enzyme involved in inflammatory processes, and as inhibitors of cholesterol absorption. The azido group itself can be a useful handle for further chemical modifications, such as "click chemistry," to generate a diverse library of compounds for screening against various enzymatic targets.

This compound is a valuable chiral starting material for the synthesis of a range of potentially bioactive compounds, most notably β-lactams. While specific and comprehensive biological data for compounds directly derived from this precursor are not extensively documented in the public domain, the established activities of the β-lactam scaffold in antimicrobial and anticancer applications provide a strong rationale for the continued exploration of novel derivatives. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation of new compounds synthesized from this versatile building block, with the ultimate goal of developing novel therapeutic agents. Further research is warranted to fully elucidate the biological potential of this chemical space.

A Comparative Guide to the Crystallographic Analysis of (R)-2-Azido-2-phenylacetyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of derivatives of (R)-2-azido-2-phenylacetyl chloride. Due to the limited availability of public crystallographic data for this compound itself, this document focuses on a closely related derivative, 2-azido-N-phenylacetamide, for which crystal structure data has been published. This compound serves as a valuable proxy for understanding the structural characteristics that can be anticipated in this class of molecules. The guide also presents a generalized experimental protocol for the X-ray crystallography of small organic molecules, which can be adapted for the analysis of this compound and its derivatives.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for 2-azido-N-phenylacetamide, providing a benchmark for the analysis of other derivatives.

Parameter 2-azido-N-phenylacetamide (C8H8N4O) [1][2]
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.8085(13)
b (Å) 16.533(4)
c (Å) 18.171(4)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1745.0(7)
Z 8
Temperature (K) 296(2)
R-factor (Rgt(F)) 0.0399
wR(F²) 0.1078

Alternative Crystallographic Methods

While single-crystal X-ray diffraction (scXRD) is the gold standard for determining the three-dimensional structure of molecules, other techniques can be employed, especially when obtaining suitable single crystals is challenging[3][4].

  • Powder X-ray Diffraction (PXRD): This technique is useful for analyzing polycrystalline materials and can be used for phase identification, purity assessment, and, in some cases, structure determination, especially when combined with computational methods[4][5].

  • Three-Dimensional Electron Diffraction (3DED): A powerful emerging technique for structure determination from nanocrystals, which are often too small for conventional X-ray diffraction[4][5].

Experimental Protocols

A typical workflow for the single-crystal X-ray diffraction of a small organic molecule like a derivative of this compound is outlined below.

1. Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. Common crystallization techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled to reduce its solubility and promote crystal growth.

2. Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations and protect it from radiation damage. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and angles.

The logical workflow for a typical X-ray crystallography experiment is depicted in the following diagram.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_preparation Sample Preparation cluster_analysis X-ray Diffraction Analysis cluster_output Results synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_file Crystallographic Information File (CIF) structure_refinement->cif_file analysis Structural Analysis cif_file->analysis

Caption: A flowchart outlining the major steps in a single-crystal X-ray diffraction experiment.

Signaling Pathways and Logical Relationships

The relationship between experimental steps and the resulting data in a crystallographic study can be visualized as a logical progression.

logical_relationship Logical Progression in Crystallographic Analysis compound Target Compound single_crystal Single Crystal compound->single_crystal Crystallization diffraction_pattern Diffraction Pattern single_crystal->diffraction_pattern X-ray Diffraction electron_density_map Electron Density Map diffraction_pattern->electron_density_map Fourier Transform atomic_model Atomic Model electron_density_map->atomic_model Model Building structural_parameters Structural Parameters atomic_model->structural_parameters Refinement

Caption: A diagram illustrating the logical flow from the target compound to the final structural parameters.

References

A Comparative Guide to (R)-2-Azido-2-phenylacetyl Chloride and its Alternatives in β-Lactam Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Azido-2-phenylacetyl chloride is a key acylating agent utilized in the semi-synthesis of various β-lactam antibiotics, a class of drugs critical in combating bacterial infections. Its primary role is to introduce a specific side chain at the 6-amino position of the 6-aminopenicillanic acid (6-APA) nucleus or the 7-amino position of the 7-aminocephalosporanic acid (7-ACA) nucleus. This guide provides a comparative overview of this compound and its common alternatives, supported by experimental data, to aid researchers in selecting the appropriate reagent for their synthetic needs.

Performance Comparison of Acylating Agents

The choice of acylating agent significantly impacts the yield, purity, and overall efficiency of the synthesis of semi-synthetic penicillins and cephalosporins. This section compares this compound with two common alternatives: D-(-)-phenylglycyl chloride hydrochloride and phenylacetyl chloride. The data presented is based on the acylation of 6-APA or its derivatives to form ampicillin or related penicillin precursors.

Acylating AgentTarget MoleculeReaction TypeKey Reaction ConditionsYield (%)Reference
This compound 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam derivativeChemicalDichloromethane, Triethylamine, 0°C to room temperature, 3.5 hours38--INVALID-LINK--
D-(-)-phenylglycyl chloride hydrochloride AmoxicillinChemicalNot specified82-89 (Bioassay yield in solution)--INVALID-LINK--
D-phenylglycine methyl ester (PGME) AmpicillinEnzymatic (Penicillin G Acylase)Phosphate buffer (pH 6.5), 35°C39-47 (Conversion)--INVALID-LINK--, --INVALID-LINK--
Phenylacetyl chloride Penicillin GChemicalNot specifiedNot specified--INVALID-LINK--

Note: The yields reported are not directly comparable due to variations in the target molecules, reaction types (chemical vs. enzymatic), and experimental conditions. However, the table provides a general overview of the performance of each acylating agent.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting protocols to specific research needs. Below are summaries of key experimental protocols for the synthesis of β-lactam antibiotics using different acylating agents.

Protocol 1: Synthesis of a Penicillin Precursor using this compound

This protocol details the acylation of 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam.

Materials:

  • (R)-2-Azido-2-phenylacetic acid

  • Thionyl chloride

  • 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam

  • Triethylamine

  • Dichloromethane

  • Ethyl acetate

  • 6N Hydrochloric acid

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • A solution of 1.61 g (9.1 mmol) of (R)-2-azido-2-phenylacetic acid and 5 ml of thionyl chloride is heated under reflux for 1 hour.

  • The reaction solution is evaporated under reduced pressure to yield this compound.

  • The residue is dissolved in 10 ml of dichloromethane and added over 5 minutes to a stirred, ice-bath cooled solution of 2.4 g (10 mmol) of 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam and 2.02 g (20 mmol) of triethylamine in 50 ml of dichloromethane.

  • After 30 minutes, the reaction is allowed to warm to room temperature and stirred for an additional 3 hours.

  • The volatile components are evaporated under reduced pressure, and the residue is taken up in 50 ml of water.

  • The aqueous solution is washed twice with 25 ml portions of ethyl acetate and the pH is adjusted to 2.5 with 6N hydrochloric acid.

  • The resulting mixture is extracted twice with 30 ml portions of ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated in vacuo.

  • The residue is dissolved in 10 ml of dichloromethane, 1.0 ml of triethylamine is added, and the solution is poured into 350 ml of rapidly stirred diethyl ether to precipitate the product.

  • The solid is filtered to give 1.62 g (38% yield) of the title compound as its triethylamine salt.[1]

Protocol 2: Enzymatic Synthesis of Ampicillin

This protocol describes the synthesis of ampicillin from 6-aminopenicillanic acid (6-APA) and D-phenylglycine methyl ester (PGME) using immobilized penicillin G acylase.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • D-phenylglycine methyl ester (PGME)

  • Immobilized Penicillin G acylase

  • Phosphate buffer (pH 6.5)

  • 2N Hydrochloric acid

Procedure:

  • The synthesis is carried out in 50 ml of phosphate buffer (pH 6.5).

  • The reaction mixture contains 100 mM 6-APA, 300 mM PGME, and 15 U/100 µg of immobilized enzyme.

  • The reaction is maintained at 35°C and 200 rpm.

  • The pH is kept constant by the addition of 2N HCl.[2]

  • The reaction progress is monitored by a suitable analytical method such as HPLC.

Visualizing the Synthesis Workflow

The following diagram illustrates a typical experimental workflow for the enzymatic synthesis of ampicillin.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Prepare phosphate buffer (pH 6.5) B Add 6-APA and PGME to buffer A->B C Add immobilized Penicillin G Acylase B->C D Incubate at 35°C with stirring C->D E Maintain constant pH with HCl D->E F Monitor reaction progress (e.g., HPLC) E->F G Stop reaction at desired conversion F->G H Separate immobilized enzyme G->H I Purify ampicillin from reaction mixture H->I

Caption: Workflow for the enzymatic synthesis of ampicillin.

This guide highlights the utility of this compound in β-lactam synthesis and provides a comparative context with its alternatives. The choice of the acylating agent will ultimately depend on the specific synthetic goals, desired yield, and the reaction pathway (chemical or enzymatic) employed by the researcher.

References

Safety Operating Guide

Safe Disposal of (R)-2-Azido-2-phenylacetyl chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Protocol

The proper handling and disposal of reactive chemical compounds is paramount to ensuring laboratory safety. (R)-2-Azido-2-phenylacetyl chloride, a molecule combining the hazardous properties of both an acyl chloride and an organic azide, requires a meticulous and well-defined disposal procedure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to mitigate risks and ensure compliance with safety standards.

I. Understanding the Hazards

This compound (C₈H₆ClN₃O) presents a dual hazard profile:

  • Acyl Chloride Group: This functional group is corrosive and reacts exothermically and violently with nucleophiles, particularly water, to produce hydrochloric acid (HCl) gas.[1][2][3][4] It can cause severe skin burns and eye damage.[1][2]

  • Organic Azide Group: Organic azides are energetic materials that can be sensitive to heat, shock, friction, and light, posing a potential explosion hazard.[5][6][7] Their stability is a critical consideration, often evaluated by the carbon-to-nitrogen (C/N) ratio.[5][6][8] For this compound, the C/N ratio is 8/3, which is approximately 2.67. While a higher C/N ratio generally indicates greater stability, any organic azide should be treated as potentially explosive.[5][8] Azides are also highly toxic.[8][9]

II. Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound for any purpose, including disposal, the following PPE and engineering controls are mandatory:

Control TypeSpecification
Engineering Controls
Fume HoodAll handling and disposal steps must be performed in a certified chemical fume hood to contain hazardous vapors and provide a physical barrier.
Blast ShieldA blast shield is required due to the potential explosive nature of the organic azide.[10][11]
Personal Protective Equipment (PPE)
Eye ProtectionChemical splash goggles and a face shield are essential to protect against splashes and potential explosions.
Hand ProtectionWear chemically resistant gloves (e.g., nitrile, neoprene). Check glove compatibility charts.
Body ProtectionA flame-resistant lab coat and closed-toe shoes are required.

III. Step-by-Step Disposal Protocol

This protocol is designed for the safe quenching and disposal of small quantities of this compound typically found in a research laboratory setting.

A. Quenching of the Acyl Chloride

The primary step is to safely neutralize the highly reactive acyl chloride group. This should be done carefully to control the exothermic reaction. A slow addition of the acyl chloride to a suitable nucleophile is crucial.[12]

Experimental Protocol: Quenching with a Cold Alcoholic Solution

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a bubbler), place a solution of ethanol (or methanol) in an inert solvent like toluene. The amount of alcohol should be in significant molar excess (at least 10-fold) relative to the this compound.

  • Cooling: Cool the alcoholic solution to 0 °C using an ice bath.

  • Slow Addition: Dissolve the this compound in a minimal amount of an inert, dry solvent (e.g., THF, avoiding chlorinated solvents[8][9][11]). Slowly add this solution dropwise from the dropping funnel to the cold, stirred alcoholic solution.

  • Temperature Control: Monitor the temperature of the reaction mixture closely and maintain it at or below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for at least 2 hours to ensure the complete conversion of the acyl chloride to the corresponding ester.

B. Reduction of the Azide

Once the acyl chloride has been quenched, the next step is to reduce the potentially explosive azide group to a stable amine.

Experimental Protocol: Reduction of the Azide to an Amine

  • Reagent Preparation: Prepare a solution of a suitable reducing agent. A common and effective method is the Staudinger reduction using triphenylphosphine. Use at least a 1.2 molar equivalent of triphenylphosphine relative to the starting amount of the azide.

  • Reduction Reaction: Slowly add the triphenylphosphine solution to the reaction mixture containing the quenched ester.

  • Stirring: Stir the reaction mixture at room temperature. The reaction progress can often be monitored by the cessation of nitrogen gas evolution. It is recommended to stir for a minimum of 12 hours to ensure complete reduction.

  • Aqueous Workup: After the reduction is complete, slowly add water to the reaction mixture to hydrolyze the resulting aza-ylide intermediate.

C. Waste Disposal

The resulting mixture now contains the significantly less hazardous amino ester, triphenylphosphine oxide, and solvents.

  • Waste Segregation: This final solution should be collected in a designated hazardous waste container.[5][7][11][13][14] The container must be clearly labeled with all its chemical constituents.

  • pH Neutralization: Before final disposal, the pH of the aqueous layer (if separated) or the entire mixture should be adjusted to a neutral range (pH 6-8) with a dilute base (e.g., sodium bicarbonate solution).

  • Disposal Request: Dispose of the waste through your institution's environmental health and safety (EHS) office. Never pour chemical waste down the drain.[10]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_quench Quenching Acyl Chloride cluster_reduce Reducing Azide cluster_dispose Final Disposal start Start: Identify (R)-2-Azido-2-phenylacetyl chloride for disposal ppe Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) start->ppe setup Set up in Fume Hood with Blast Shield ppe->setup prep_quench Prepare cold alcoholic solution (e.g., Ethanol in Toluene) setup->prep_quench add_acyl_chloride Slowly add acyl chloride solution to cold alcohol prep_quench->add_acyl_chloride monitor_temp Monitor and control temperature (keep below 10°C) add_acyl_chloride->monitor_temp complete_quench Stir and allow to warm to RT monitor_temp->complete_quench add_phosphine Add Triphenylphosphine (Staudinger Reduction) complete_quench->add_phosphine stir_reduction Stir at RT until N₂ evolution ceases (min. 12 hours) add_phosphine->stir_reduction hydrolyze Add water to hydrolyze intermediate stir_reduction->hydrolyze collect_waste Collect final mixture in a labeled hazardous waste container hydrolyze->collect_waste neutralize Neutralize pH (6-8) collect_waste->neutralize ehs_disposal Dispose through EHS office neutralize->ehs_disposal end End of Procedure ehs_disposal->end

Caption: Disposal workflow for this compound.

By adhering to this detailed protocol, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and waste disposal procedures.

References

Personal protective equipment for handling (R)-2-Azido-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of (R)-2-Azido-2-phenylacetyl chloride. The guidance is compiled from safety data for structurally related compounds, including phenylacetyl chloride and various organic azides, to address the specific hazards presented by the acyl chloride and azide functional groups. Researchers, scientists, and drug development professionals should use this as a primary resource for safe laboratory operations.

Hazard Identification and Summary

This compound is a hazardous chemical that combines the reactivity of an acyl chloride with the potential instability of an organic azide. Acyl chlorides are corrosive and react violently with water, while organic azides can be energetically unstable and potentially explosive, sensitive to heat, shock, or friction.[1][2] The primary hazards are summarized below.

Hazard ClassDescriptionAssociated Functional Group
Corrosive Causes severe skin burns and serious eye damage upon contact.[3][4]Acyl Chloride
Water Reactive Reacts with water and other protic solvents (e.g., alcohols) to release corrosive hydrogen chloride (HCl) gas.Acyl Chloride
Respiratory Irritant Vapors and mists can cause severe irritation to the respiratory tract.[3][5]Acyl Chloride
Thermally Unstable Acyl azides are energy-rich compounds that can undergo rapid, exothermic decomposition (Curtius rearrangement) when heated, releasing nitrogen gas.[2][6]Organic Azide
Potentially Explosive While generally more stable than inorganic azides, acyl azides can decompose explosively, especially with heating or mechanical shock.[2][7]Organic Azide

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to prevent exposure. The following table outlines the minimum required equipment. Always inspect PPE for integrity before use.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles & Full-Face ShieldMust be worn over safety goggles to protect against splashes and potential energetic reactions. Standard safety glasses are insufficient.[3]
Skin/Body Flame-Retardant (FR) Lab Coat & Chemical-Resistant ApronAn FR lab coat is essential due to the potential for rapid decomposition. A chemical-resistant apron provides an additional barrier against corrosive spills.[5]
Hands Heavy-Duty Chemical-Resistant Gloves (Double-Gloved)Outer Glove: Butyl rubber or a thick nitrile glove for robust chemical resistance. Inner Glove: Lighter nitrile glove for dexterity and secondary protection.[8] Always consult the manufacturer's glove compatibility charts.
Respiratory Chemical Fume HoodAll handling must be performed inside a certified chemical fume hood to control vapor and potential aerosol exposure.[4][9] For emergency situations or spill cleanup, a self-contained breathing apparatus (SCBA) may be necessary.[5][10]

Operational and Disposal Plans

Strict adherence to the following step-by-step procedures is critical for minimizing risk during handling and disposal.

  • Risk Assessment : Before beginning work, perform a thorough risk assessment for the entire procedure.

  • Designated Area : Cordon off a specific area within a chemical fume hood for the experiment.

  • Emergency Equipment : Ensure an ABC dry chemical fire extinguisher, a safety shower, and an eyewash station are immediately accessible and operational.[9] Prepare a spill kit containing an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents.

  • Blast Shield : Use a portable blast shield in front of the experimental apparatus within the fume hood as a precaution against energetic decomposition.

  • Quantity Limitation : Handle the smallest quantity of material necessary for the experiment. Avoid scaling up reactions without a comprehensive safety review.

The following diagram outlines the logical workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling Phase risk_assessment 1. Conduct Risk Assessment ppe_selection 2. Don Appropriate PPE risk_assessment->ppe_selection setup 3. Prepare Fume Hood & Blast Shield ppe_selection->setup weighing 4. Weigh Compound (Small Quantity) setup->weighing reaction 5. Perform Reaction (Behind Shield) weighing->reaction quench 6. Quench Equipment & Residual Reagent reaction->quench waste 7. Collect & Label Hazardous Waste quench->waste cleanup 8. Decontaminate Work Area waste->cleanup

Caption: Logical workflow for handling this compound.

Never dispose of this compound directly down the drain or in regular trash.

  • Quenching Residual Material :

    • Warning : This process must be done slowly and in a controlled manner within a fume hood, with provisions for cooling if necessary.

    • Slowly add the residual acyl azide solution to a cooled (ice bath) solution of a primary or secondary amine (e.g., butylamine) or an alcohol (e.g., isopropanol) in an inert solvent. This will convert the highly reactive acyl azide into a more stable amide or ester.

    • After the initial reaction subsides, the azide functionality should be reduced. A suitable method is the Staudinger reduction, which involves the addition of triphenylphosphine. The reaction is typically stirred until nitrogen gas evolution ceases.

  • Waste Collection :

    • Collect the quenched solution in a designated, properly labeled hazardous waste container.

    • Label the container as "Hazardous Waste: Contains Phenylacetic Amide/Ester derivatives, Triphenylphosphine oxide, and residual solvent."

    • Contaminated solid materials (gloves, absorbent, filter paper) must be collected in a separate, sealed, and labeled solid hazardous waste container.

  • Spill Cleanup :

    • In case of a small spill inside the fume hood, cover the spill with a generous amount of inert absorbent material (vermiculite or sand).

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[3]

Hazard Relationship Diagram

This diagram illustrates the relationship between the compound's structure and its associated hazards, emphasizing the dual-risk nature of the molecule.

G cluster_compound This compound cluster_groups cluster_hazards fg Functional Groups acyl_chloride Acyl Chloride (-COCl) fg->acyl_chloride azide Organic Azide (-N3) fg->azide corrosive Corrosive / Water Reactive acyl_chloride->corrosive leads to respiratory Respiratory Irritant acyl_chloride->respiratory leads to unstable Thermally Unstable azide->unstable leads to explosive Potentially Explosive azide->explosive leads to

Caption: Relationship between functional groups and primary hazards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.